Desmethylfluvoxamine
Description
BenchChem offers high-quality Desmethylfluvoxamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethylfluvoxamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H19F3N2O2 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13- |
InChI Key |
GCSLDHTZSDNYEC-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OCCN)/CCCCO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Synonyms |
fluvoxamino acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Desmethylfluvoxamine from Fluvoxamine
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of desmethylfluvoxamine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. The synthesis of this metabolite is crucial for various research applications, including its use as an analytical standard in pharmacokinetic and metabolic studies, as well as for in-depth pharmacological and toxicological profiling. This document details the strategic approach to the N-demethylation of fluvoxamine, with a focus on robust and well-documented chemical methodologies. We will explore the mechanistic underpinnings of suitable synthetic routes, provide a detailed, field-proven protocol, and outline the necessary analytical techniques for the characterization and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Desmethylfluvoxamine
Fluvoxamine is a widely prescribed medication for the treatment of major depressive disorder and obsessive-compulsive disorder. In vivo, fluvoxamine undergoes extensive hepatic metabolism, primarily through oxidative demethylation of the terminal amino group, a process mediated predominantly by the cytochrome P450 isoenzyme CYP2D6. This metabolic pathway yields desmethylfluvoxamine, which is then further metabolized. The availability of pure desmethylfluvoxamine as a reference standard is essential for quantitative analysis in biological matrices to support clinical and preclinical drug metabolism and pharmacokinetic (DMPK) studies. Furthermore, the isolated metabolite allows for independent pharmacological evaluation to determine its contribution to the overall therapeutic and side-effect profile of the parent drug.
This guide focuses on the chemical synthesis of desmethylfluvoxamine from its parent compound, fluvoxamine, a transformation that requires the selective cleavage of a methyl group from a tertiary amine.
Retrosynthetic Strategy: The N-Demethylation Challenge
The core synthetic challenge lies in the selective removal of the N-methyl group from the fluvoxamine molecule without affecting other functional groups. The retrosynthetic analysis is straightforward, involving a single disconnection of the N-C bond of the tertiary amine.
Caption: Retrosynthetic approach for desmethylfluvoxamine.
Synthetic Methodologies for N-Demethylation
Several methods have been established for the N-demethylation of tertiary amines. The choice of method depends on factors such as substrate reactivity, functional group tolerance, reagent toxicity, and scalability. Two classical and effective methods are the von Braun reaction and the use of chloroformate reagents.
The von Braun Reaction
The von Braun reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN). The reaction proceeds through a cyanoammonium bromide intermediate, which then undergoes nucleophilic attack by the bromide ion to cleave one of the N-alkyl groups, yielding a disubstituted cyanamide and an alkyl bromide. Subsequent hydrolysis (acidic or basic) of the cyanamide furnishes the desired secondary amine.[1][2]
While effective, the von Braun reaction has significant drawbacks, most notably the high toxicity of cyanogen bromide.[2] This has led to the development of safer and more versatile reagents.
N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
A widely adopted and generally safer alternative to the von Braun reaction is the use of α-chloroethyl chloroformate (ACE-Cl).[1][3] This method involves a two-step process:
-
Carbamate Formation: The tertiary amine reacts with ACE-Cl to form an α-chloroethyl carbamate intermediate.
-
Carbamate Cleavage: The resulting carbamate is unstable and is readily cleaved, typically by heating in methanol, to yield the secondary amine hydrochloride, carbon dioxide, and chloroethane.
This method is often high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups.[1]
Proposed Synthetic Protocol: Desmethylfluvoxamine via ACE-Cl Demethylation
The following protocol is a detailed, step-by-step procedure for the synthesis of desmethylfluvoxamine from fluvoxamine, adapted from well-established procedures for the N-demethylation of tertiary amines using ACE-Cl.[1][4]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Fluvoxamine Maleate | C₁₅H₂₁F₃N₂O₂ · C₄H₄O₄ | 434.41 | 61718-82-9 | Starting material |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | To generate the free base of fluvoxamine |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction solvent |
| α-Chloroethyl Chloroformate (ACE-Cl) | C₃H₄Cl₂O₂ | 142.97 | 50893-53-3 | Demethylating agent |
| Methanol (MeOH), anhydrous | CH₃OH | 32.04 | 67-56-1 | For carbamate cleavage |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation/crystallization |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For salt formation and purification |
Experimental Procedure
Step 1: Preparation of Fluvoxamine Free Base
-
Dissolve fluvoxamine maleate (1.0 eq) in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain fluvoxamine free base as an oil.
Step 2: N-Demethylation
-
Dissolve the fluvoxamine free base (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude carbamate intermediate.
Step 3: Hydrolysis of the Carbamate
-
Dissolve the crude carbamate in anhydrous methanol.
-
Heat the solution to reflux and maintain for 1-2 hours. Monitor the cleavage of the carbamate by TLC or HPLC.
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
The crude product will be desmethylfluvoxamine hydrochloride.
Purification
-
The crude desmethylfluvoxamine hydrochloride can be purified by recrystallization. A common solvent system for this is methanol/diethyl ether.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Workflow for the synthesis of desmethylfluvoxamine.
Characterization and Analysis
The identity and purity of the synthesized desmethylfluvoxamine hydrochloride must be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of the final product and to monitor the progress of the reaction.[5][6][7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer, pH 7.0).[5]
-
Detection: UV detection at a suitable wavelength (e.g., 252 nm).[7]
-
Expected Outcome: The chromatogram of the purified product should show a single major peak with a retention time different from that of the starting material, fluvoxamine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[8][9]
-
Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.
-
Expected m/z: The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ of desmethylfluvoxamine (C₁₄H₁₉F₃N₂O₂) would be approximately 305.14.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the identity of the synthesized compound.[10][11]
-
¹H NMR: The proton NMR spectrum is expected to show the absence of the N-methyl singlet peak that is present in the spectrum of fluvoxamine. Other characteristic peaks corresponding to the aromatic and aliphatic protons of the desmethylfluvoxamine structure should be observed.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and the absence of the N-methyl carbon signal.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -CF₃ group.
Safety Precautions
-
α-Chloroethyl Chloroformate (ACE-Cl): This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Cyanogen Bromide (if using the von Braun reaction): This is a highly toxic and volatile solid. Extreme caution must be exercised, and it should only be handled in a fume hood by experienced personnel with appropriate safety measures in place.
Discussion
The proposed synthesis of desmethylfluvoxamine via N-demethylation with ACE-Cl is a robust and reliable method. The reaction conditions are mild, and the purification is relatively straightforward. Potential challenges may include incomplete reaction or side reactions if the starting material is not fully converted to the free base. Therefore, careful monitoring of the reaction progress is crucial. The yield of the reaction can be optimized by adjusting the stoichiometry of the reagents and the reaction time. The successful synthesis and characterization of desmethylfluvoxamine will provide a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism.
References
-
Hassan, S. A. (n.d.). N-Dealkylation of Amines. PMC. Retrieved February 7, 2026, from [Link]
-
Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications. Retrieved February 7, 2026, from [Link]
-
Von Braun Degradation Method. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
von Braun reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
1-Chloroethyl chloroformate. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Dealkylation Reactions of Amines. (n.d.). Thieme Chemistry. Retrieved February 7, 2026, from [Link]
-
Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine, 78, 102684. Retrieved February 7, 2026, from [Link]
-
Rageh, A. H., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. Retrieved February 7, 2026, from [Link]
- Purification of secondary alkyl amines. (n.d.). Google Patents.
-
Holzgrabe, U., & Wawer, I. (1998). Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. Magnetic Resonance in Chemistry, 36(11), 837-841. Retrieved February 7, 2026, from [Link]
- Process for n-dealkylation of tertiary amines. (n.d.). Google Patents.
-
McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications. Retrieved February 7, 2026, from [Link]
-
Method for demethylation of secondary amine? (2021, March 11). Sciencemadness Discussion Board. Retrieved February 7, 2026, from [Link]
-
Rageh, A. H., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. Retrieved February 7, 2026, from [Link]
-
Meng, P., et al. (2014). Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 11(7), 7117–7135. Retrieved February 7, 2026, from [Link]
-
Representative chromatograms of fluvoxamine, desmethyl fluvoxamine and IS. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Grilc, M., & Pomper, B. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Journal of Chemical Education, 98(10), 3323–3328. Retrieved February 7, 2026, from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
HPLC Method for Analysis of Fluvoxamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]
-
Cyanogen bromide. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Al-Qahtani, K., et al. (2023). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Molecules, 28(23), 7851. Retrieved February 7, 2026, from [Link]
-
Dikkar, J. S., & Ahmed, S. A. (2024). Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. The Academic, 2(6), 401-409. Retrieved February 7, 2026, from [Link]
-
Eap, C. B., et al. (1995). Simultaneous determination of plasma levels of fluvoxamine and of the enantiomers of fluoxetine and norfluoxetine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 669(2), 293-300. Retrieved February 7, 2026, from [Link]
-
Ponnuru, V. S., et al. (2012). Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 61, 246-251. Retrieved February 7, 2026, from [Link]
-
Coulter, C., et al. (2010). Antidepressant Drugs in Oral Fluid Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(3), 134-140. Retrieved February 7, 2026, from [Link]
-
Spraul, M., et al. (1993). Deuterium NMR spectroscopy of biofluids for the identification of drug metabolites: application to N,N-dimethylformamide. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 1009-1015. Retrieved February 7, 2026, from [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Fluvoxamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of plasma levels of fluvoxamine and of the enantiomers of fluoxetine and norfluoxetine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. researchgate.net [researchgate.net]
Technical Monograph: Pharmacological & Bioanalytical Profile of Desmethylfluvoxamine
The following technical guide details the pharmacological and bioanalytical profile of Desmethylfluvoxamine (chemically identified as O-desmethylfluvoxamine or fluvoxamino alcohol), the primary oxidative metabolite of the SSRI fluvoxamine.
Executive Summary
Desmethylfluvoxamine (FLD) represents the initial metabolic product of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. Unlike the N-desmethyl metabolites of other SSRIs (e.g., norfluoxetine, desmethylsertraline) which retain significant pharmacological activity, Desmethylfluvoxamine is an intermediate alcohol formed via O-demethylation . It is rapidly oxidized to the terminal, pharmacologically inert fluvoxamine acid (FLA).
This guide addresses the critical distinction in fluvoxamine’s metabolic fate, the transient nature of the desmethyl metabolite, and the specialized LC-MS/MS protocols required for its quantification in biological matrices, as established in recent forensic and pharmacokinetic literature (Nozawa et al., 2025).
Chemical Identity & Metabolic Pathway[1]
Structural Characterization
Fluvoxamine contains a methoxy group (
-
Parent Compound: Fluvoxamine (C
H F N O ) -
Metabolite: O-Desmethylfluvoxamine (Fluvoxamino alcohol)
-
Chemical Change: Ether cleavage
Hydroxyl group formation.
Enzymatic Kinetics
The formation of Desmethylfluvoxamine is the rate-limiting step in fluvoxamine clearance, primarily mediated by hepatic CYP2D6 , with minor contributions from CYP1A2.
-
O-Demethylation: Fluvoxamine is converted to Desmethylfluvoxamine (Alcohol) by CYP2D6.[1]
-
Oxidation: The alcohol is rapidly converted to Fluvoxamine Acid by cytosolic Alcohol Dehydrogenase (ADH).
Figure 1: Metabolic Pathway of Fluvoxamine
Caption: Sequential oxidative metabolism of Fluvoxamine.[1] The O-desmethyl intermediate (FLD) is the precursor to the terminal acid metabolite.
Pharmacodynamics: The "Silent" Metabolite
Receptor Binding Profile
Unlike norfluoxetine (which retains high SERT affinity), Desmethylfluvoxamine exhibits a negligible pharmacological footprint .
| Target Receptor | Fluvoxamine | Desmethylfluvoxamine | Clinical Relevance |
| SERT (Serotonin Transporter) | 2.2 – 6.2 | > 1,000 (Est.) | Inactive |
| Sigma-1 Receptor | 17 – 36 (Agonist) | Unknown/Low | Likely Inactive |
| NET (Norepinephrine Transporter) | > 1,000 | > 10,000 | None |
| CYP1A2 Inhibition | Potent ( | Weak/None | Reduced DDI potential |
Mechanistic Implication
The loss of the terminal methyl group and conversion to a polar alcohol/acid moiety drastically reduces lipophilicity and steric fit within the SERT binding pocket. Consequently, the therapeutic effect of fluvoxamine is attributed almost exclusively to the parent compound.
Analytical Methodologies (LC-MS/MS)[3][4]
Given the transient nature of Desmethylfluvoxamine, accurate quantification requires rigorous sample preparation to prevent ex vivo oxidation. The following protocol is adapted from recent high-sensitivity forensic applications (Nozawa et al., 2025).
Sample Preparation (Solid Tissue/Plasma)
Principle: Standard Addition Method is preferred to account for matrix effects in complex biological tissues (e.g., liver, cerebrum).
Reagents:
-
Internal Standard (IS): Fluvoxamine-d4 or Moperone.
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Homogenization: Homogenize 100 mg tissue in 1 mL distilled water.
-
Spiking: Add IS (10 ng/mL final) and varying concentrations of FLD standard (for calibration).
-
Protein Precipitation: Add 2 mL ACN (ice-cold) to 0.5 mL homogenate. Vortex for 1 min.
-
Centrifugation: 10,000
g for 10 min at 4°C. -
Filtration: Filter supernatant through 0.22 µm PTFE filter.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition (Parent) | m/z 319.2 |
| MRM Transition (Desmethyl) | m/z 305.2 |
Figure 2: Analytical Workflow for Metabolite Quantification
Caption: LC-MS/MS workflow for simultaneous determination of Fluvoxamine and Desmethylfluvoxamine.
Experimental Protocols: Metabolic Stability Assay
To verify the formation and clearance of Desmethylfluvoxamine in vitro, the following microsomal stability assay is recommended.
Objective
Determine the intrinsic clearance (
Protocol Steps
-
Incubation System:
-
Phosphate buffer (100 mM, pH 7.4).
-
HLM protein concentration: 0.5 mg/mL.
-
Substrate (Fluvoxamine): 1 µM.
-
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at 0, 5, 10, 20, 30, and 60 min.
-
Quenching: Transfer to tubes containing 150 µL ice-cold Acetonitrile (with IS).
-
Analysis: Analyze via LC-MS/MS monitoring m/z 319.2 (Parent) and m/z 305.2 (Metabolite).
Data Analysis
Plot
References
-
Nozawa, H., et al. (2025).[2] "Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method." Legal Medicine, 102684.[2] Link
-
Spigset, O., et al. (2001). "The major fluvoxamine metabolite in urine is formed by CYP2D6."[3][1] European Journal of Clinical Pharmacology, 57(4), 287–292. Link
-
Narita, N., et al. (1996).[4] "Interactions of selective serotonin reuptake inhibitors with sigma receptors in the rat brain." European Journal of Pharmacology, 307(1), 117-119. Link
-
Hiemke, C., & Härtter, S. (2000). "Pharmacokinetics of selective serotonin reuptake inhibitors." Pharmacology & Therapeutics, 85(1), 11-28. Link
-
Labat, L., et al. (2002). "Liquid chromatography–mass spectrometry method for the determination of fluvoxamine in human plasma." Journal of Chromatography B, 773(1), 17-23. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Desmethylfluvoxamine: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Primary Metabolite of Fluvoxamine, Including its Chemical Identity, Synthesis, and Analytical Characterization.
Introduction
Desmethylfluvoxamine, a critical metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, plays a pivotal role in the pharmacokinetic and metabolic profiling of its parent drug. This technical guide provides a comprehensive overview of Desmethylfluvoxamine, intended for researchers, scientists, and drug development professionals. The document will delve into its chemical identity, including its IUPAC name and CAS number, explore its metabolic pathway, and discuss relevant synthetic and analytical methodologies.
Chemical Identity and Properties
Desmethylfluvoxamine is recognized by several synonyms, including Fluvoxamino Acid and Fluvoxamine EP Impurity G.[1][2] Its definitive chemical identifiers are crucial for accurate research and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | [1][3] |
| CAS Number | 192876-02-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉F₃N₂O₂ | [2] |
| Molecular Weight | 304.31 g/mol | [2] |
Metabolic Fate of Fluvoxamine
Fluvoxamine undergoes extensive metabolism in the liver, with Desmethylfluvoxamine being its major metabolite.[4][5] The biotransformation is a two-step process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4] The initial step involves the oxidative demethylation of the methoxy group of fluvoxamine, leading to the formation of a fluvoxaminoalcohol intermediate.[4] Subsequently, this intermediate is oxidized by alcohol dehydrogenase to yield Desmethylfluvoxamine (fluvoxamine acid).[4]
Understanding this metabolic pathway is critical for several reasons:
-
Pharmacokinetic Variability: Genetic polymorphisms in the CYP2D6 enzyme can lead to significant inter-individual differences in the rate of fluvoxamine metabolism, impacting both efficacy and potential for adverse effects.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 can alter the plasma concentrations of both fluvoxamine and Desmethylfluvoxamine.
-
Toxicological Assessment: Characterizing the metabolic profile is a fundamental aspect of safety and toxicology studies during drug development.
Below is a diagram illustrating the metabolic conversion of fluvoxamine to Desmethylfluvoxamine.
Caption: Metabolic pathway of Fluvoxamine to Desmethylfluvoxamine.
Synthesis and Characterization
While the direct synthesis of Desmethylfluvoxamine is not as extensively documented as that of its parent compound, its preparation can be inferred from the synthetic routes of fluvoxamine. The synthesis of fluvoxamine typically involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by reaction with 2-chloroethylamine.[6] A plausible synthetic route for Desmethylfluvoxamine would involve a similar pathway, utilizing a starting material with a protected hydroxyl group in the pentanone side chain, which is later deprotected.
A key precursor for the synthesis is 5-hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone. This can be synthesized and then reacted with an O-(2-aminoethyl)hydroxylamine derivative.
Illustrative Synthetic Workflow:
Caption: A conceptual synthetic workflow for Desmethylfluvoxamine.
Analytical Methodologies
The quantification of Desmethylfluvoxamine, often in conjunction with fluvoxamine, in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods.[7][8] These are typically coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Key Considerations for Analytical Method Development:
-
Sample Preparation: Due to the complexity of biological matrices such as plasma and urine, efficient sample preparation is crucial. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatographic Conditions: Reverse-phase chromatography is commonly used. The choice of column, mobile phase composition, and gradient elution profile needs to be optimized to achieve good separation between Desmethylfluvoxamine, fluvoxamine, and any internal standards.
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for accurate quantification at low concentrations.[8]
Example Protocol: UHPLC-MS/MS Quantification of Desmethylfluvoxamine in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins with 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UHPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) of specific precursor-product ion transitions for Desmethylfluvoxamine and the internal standard.
-
Conclusion
Desmethylfluvoxamine is a pharmacologically significant metabolite that is integral to understanding the clinical profile of fluvoxamine. Accurate identification through its IUPAC name and CAS number, coupled with a thorough understanding of its metabolic generation, is fundamental for researchers. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and quantification of this key compound, facilitating further research in drug metabolism, pharmacokinetics, and toxicology.
References
-
Synchemia. Fluvoxamine EP Impurity G. [Link]
-
PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]
-
PubMed. [Improved method of fluvoxamine synthesis]. [Link]
-
SID. Synthesis and purification of fluvoxamine maleate in green solvents with high yield. [Link]
- Google Patents.
-
PubMed. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. [Link]
-
ResearchGate. Chemical structure of fluvoxamine. [Link]
-
ClinPGx. Fluvoxamine Pathway, Pharmacokinetics. [Link]
-
PubChem. SID 50103976 - Fluvoxamine maleate. National Center for Biotechnology Information. [Link]
-
PubChem. Desfluoro fluvoxamine. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. CAS No : 192876-02-1| Product Name : Fluvoxamine Maleate - Impurity G. [Link]
-
Journal of Analytical Toxicology. Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. [Link]
-
ResearchGate. HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies. [Link]
-
Gsrs. FLUVOXAMINO ACID. [Link]
-
PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. [Link]
-
Oxford Academic. Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. [Link]
-
MDPI. UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. [Link]
-
PubChem. Fluvoxamine maleate hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. synchemia.com [synchemia.com]
- 2. Desmethyl Fluvoxamine | CAS 192876-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ClinPGx [clinpgx.org]
- 5. Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Desmethylfluvoxamine preclinical research findings
This technical guide provides a comprehensive analysis of Desmethylfluvoxamine (specifically the O-desmethyl metabolite, often chemically identified as 5-hydroxy-fluvoxamine or fluvoxamino alcohol), distinguishing it from the pharmacologically inactive fluvoxamine acid metabolite.
Preclinical Pharmacodynamics, Pharmacokinetics, and Metabolic Pathways
Executive Summary
While Fluvoxamine is a well-established Selective Serotonin Reuptake Inhibitor (SSRI), its metabolic profile is distinct from other class members like fluoxetine or sertraline. Unlike norfluoxetine, which serves as a long-acting active metabolite, the primary stable metabolite of fluvoxamine (fluvoxamine acid) is inactive. However, preclinical research has identified Desmethylfluvoxamine (O-desmethylfluvoxamine) as a transient, pharmacologically active intermediate. This guide synthesizes preclinical findings regarding its high-affinity binding to the Serotonin Transporter (SERT), its formation via CYP2D6, and the kinetic factors that limit its clinical accumulation.
Chemical Identity and Metabolic Pathway[1]
Desmethylfluvoxamine is formed via the O-demethylation of the terminal methoxy group on the valerophenone chain of the parent compound.
-
Chemical Name: (E)-5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime[1]
-
Fate: It is rapidly oxidized by alcohol dehydrogenase (ADH) to form Fluvoxamine Acid (M1), which is the major, inactive urinary metabolite.[4]
Metabolic Cascade Visualization
The following diagram illustrates the critical role of CYP2D6 in generating Desmethylfluvoxamine and its subsequent conversion.
Figure 1: Metabolic pathway of Fluvoxamine highlighting the transient, active nature of Desmethylfluvoxamine before conversion to the inactive acid.[3]
Pharmacodynamics: Receptor Binding Profile
Contrary to the common generalization that "fluvoxamine metabolites are inactive," preclinical binding assays reveal that Desmethylfluvoxamine retains significant affinity for the Serotonin Transporter (SERT). Its lack of clinical impact is due to kinetics (rapid clearance), not a lack of intrinsic potency.
Comparative Binding Affinity (Human Cloned Receptors)
| Compound | Target Receptor | Ki (nM) | Potency Ratio (Parent/Metabolite) | Activity Status |
| Fluvoxamine | SERT | 2.2 | - | Potent Inhibitor |
| Desmethylfluvoxamine | SERT | 12.0 | ~5.5x | Active |
| Fluvoxamine | Sigma-1 ( | 36.0 | - | Potent Agonist |
| Desmethylfluvoxamine | Sigma-1 ( | >1,000 | >27x | Negligible |
| Fluvoxamine Acid | SERT | >10,000 | - | Inactive |
Data synthesized from radioligand binding assays using [
Key Insight: Desmethylfluvoxamine is a potent SERT inhibitor (12 nM).[5] If it were to accumulate (e.g., in profound CYP2D6/ADH inhibition scenarios), it would contribute to serotonergic activity. However, it loses the Sigma-1 receptor affinity characteristic of the parent drug, suggesting a narrower pharmacological profile.[5]
Pharmacokinetics and Stability[1][3][6]
Preclinical studies in rodent models and human microsomes highlight the kinetic instability of this metabolite.
-
Formation Rate: The formation of Desmethylfluvoxamine is the rate-limiting step in the clearance of the parent drug and is strictly governed by CYP2D6 .
-
Clearance: Once formed, the hydroxyl group (O-desmethyl) serves as a substrate for rapid oxidation.
-
Systemic Exposure: In wild-type (Extensive Metabolizer) phenotypes, plasma ratios of Desmethylfluvoxamine to Fluvoxamine are extremely low (<5%).
-
Impact of Polymorphism: In CYP2D6 Poor Metabolizers (PM), the formation of Desmethylfluvoxamine is halted, leading to accumulation of the parent drug, rather than the metabolite.
Experimental Protocol: Microsomal Stability Assay
To validate the transient nature of Desmethylfluvoxamine, the following protocol is standard in preclinical ADME assessment.
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Incubate human liver microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Substrate: Synthetic Desmethylfluvoxamine (1 µM).
-
-
Initiation:
-
Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Sampling:
-
Aliquot samples at
min. -
Quench immediately with ice-cold acetonitrile containing internal standard (e.g., deuterated fluvoxamine).
-
-
Analysis:
-
Centrifuge (4000g, 10 min).
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring transitions for Desmethylfluvoxamine vs. Fluvoxamine Acid).
-
-
Self-Validating Check:
-
Control: Include a sample without NADPH to rule out chemical instability.
-
Expectation: Rapid depletion of Desmethylfluvoxamine with stoichiometric appearance of Fluvoxamine Acid.
-
Clinical Implications of Preclinical Findings
While Desmethylfluvoxamine is rarely measured in clinical therapeutic drug monitoring (TDM), its preclinical profile offers critical insights for drug development and safety:
-
Drug-Drug Interactions (DDI):
-
Since Desmethylfluvoxamine retains SERT activity, any co-medication that inhibits Alcohol Dehydrogenase (ADH) (e.g., Fomepizole) could theoretically cause this active metabolite to accumulate, potentially increasing serotonergic load unexpectedly.
-
-
Forensic Toxicology:
-
In cases of fatal overdose or rapid death, the ratio of Desmethylfluvoxamine to the Acid can indicate the time since ingestion. A higher Desmethyl/Acid ratio suggests acute ingestion before complete oxidative conversion.
-
-
Environmental Persistence:
-
Unlike in the human body, Desmethylfluvoxamine has been detected in wastewater, indicating it possesses chemical stability outside the enzymatic environment of the liver.
-
References
-
VulcanChem. (2024). Fluvoxamino alcohol/Desmethylfluvoxamine: Chemical Structure and Binding Affinity Profile. Retrieved from
-
ClinPGx. (2023). Fluvoxamine Pathway, Pharmacokinetics and Metabolite Activity. Clinical Pharmacogenetics Implementation Consortium. Retrieved from
-
National Institutes of Health (NIH). (2022). Assessment of CYP2C19 and CYP2D6 Inhibition on Pharmacokinetics of Metabolites. PubMed Central. Retrieved from
-
ResearchGate. (2025). Pharmacokinetic parameters of desmethyl fluvoxamine in CYP2D6 phenotypes. Retrieved from
-
CymitQuimica. (2024).[3] Desmethyl Fluvoxamine Reference Standards and Chemical Properties. Retrieved from
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Desmethylfluvoxamine
Prepared by: Gemini, Senior Application Scientist
Introduction
Desmethylfluvoxamine is the primary pharmacologically inactive metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2] The metabolic pathway involves oxidative demethylation of the parent drug, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][4] Understanding the physicochemical properties of Desmethylfluvoxamine is critical for drug development professionals for several reasons. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences the overall pharmacokinetic and safety profile of the parent drug, Fluvoxamine.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of Desmethylfluvoxamine, details field-proven experimental protocols for their determination, and discusses their implications in pharmaceutical development.
Core Physicochemical Profile
A molecule's behavior in a biological system is dictated by a fundamental set of physicochemical properties.[5][7] For Desmethylfluvoxamine, the key parameters include its chemical identity, ionization constant (pKa), lipophilicity (logP), and aqueous solubility.
Chemical Identity
-
Chemical Name: (E)-5-(aminooxy)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl)oxime
-
Molecular Formula: C₁₄H₁₉F₃N₂O₂[8]
-
Molecular Weight: 304.31 g/mol [8]
-
Chemical Structure: (Structure available from chemical databases such as PubChem or Santa Cruz Biotechnology)[8]
The structure reveals a primary amine, making the molecule basic, and a trifluoromethylphenyl group, which significantly contributes to its lipophilicity.
Experimental Determination of Key Properties
Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail robust, self-validating protocols for determining the critical physicochemical properties of Desmethylfluvoxamine.
Ionization Constant (pKa) Determination via Potentiometric Titration
The pKa value is crucial as it dictates the extent of a molecule's ionization at a given pH, which directly impacts its solubility, absorption, and interaction with biological targets.[10] Potentiometric titration remains a gold-standard, cost-effective method for pKa determination.[11]
Causality Behind Experimental Choices: This method is chosen for its precision and direct measurement of pH changes upon the addition of a titrant.[11][12] By monitoring the pH of a solution of Desmethylfluvoxamine as a base (e.g., NaOH) is added, an inflection point on the resulting titration curve reveals the pKa.[13] Maintaining a constant temperature is vital as ionization is temperature-dependent.[11]
Detailed Step-by-Step Protocol:
-
Preparation: A 1 mM solution of Desmethylfluvoxamine is prepared in deionized water. The solution is made acidic to approximately pH 2.0 with 0.1 M HCl to ensure the amine group is fully protonated.[10][12]
-
Calibration: The pH meter is calibrated using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate readings.[12]
-
Titration: The solution is placed in a jacketed vessel to maintain a constant temperature (e.g., 25°C) and is stirred continuously.[11]
-
Data Collection: Standardized 0.1 M NaOH is added in small, precise increments (e.g., 0.05 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.[10][14] More data points are collected near the equivalence point where the pH changes most rapidly.[13]
-
Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the Desmethylfluvoxamine has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP) Determination via Shake-Flask Method (OECD 107)
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), measures a compound's affinity for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and bioavailability.[15] The shake-flask method is the traditional and most reliable direct method for LogP determination.[16][17]
Causality Behind Experimental Choices: The choice of n-octanol and water as the two immiscible phases is a well-established standard that mimics the lipid and aqueous environments in the body.[15][16] The procedure requires pre-saturation of the solvents to ensure that the measured concentrations at equilibrium are not skewed by the mutual solubility of the two phases. The shake-flask method is preferred for its direct measurement, providing a definitive value rather than an estimation.[18][19]
Detailed Step-by-Step Protocol:
-
Solvent Preparation: n-octanol is saturated with water, and water (typically a buffer of physiological pH 7.4) is saturated with n-octanol by shaking them together for 24 hours, followed by separation.[18]
-
Sample Preparation: A known amount of Desmethylfluvoxamine is dissolved in the aqueous phase at a concentration not exceeding 0.01 mol/L.[17]
-
Partitioning: A precise volume of the drug-containing aqueous phase is mixed with a precise volume of the pre-saturated n-octanol in a separatory funnel or vial. The volume ratio is chosen based on the expected LogP to ensure quantifiable amounts of the compound in both phases.[15]
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes) at a constant temperature and then centrifuged to ensure complete separation of the two phases.[17]
-
Quantification: The concentration of Desmethylfluvoxamine in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination via Kinetic Solubility Assay
Aqueous solubility is a critical determinant of oral absorption and bioavailability.[20] For early-stage drug discovery, kinetic solubility assays are favored for their high-throughput nature.[21][22]
Causality Behind Experimental Choices: This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.[22][23] This mimics the conditions often encountered in high-throughput screening assays. While it doesn't represent true thermodynamic equilibrium, it provides a rapid and valuable assessment of a compound's propensity to precipitate from solution, which is a key developability parameter.[21][24] Nephelometry (light scattering) is used for detection as it provides an immediate indication of precipitate formation.[23]
Detailed Step-by-Step Protocol:
-
Stock Solution: A high-concentration stock solution of Desmethylfluvoxamine (e.g., 20 mM) is prepared in 100% DMSO.[25]
-
Assay Plate Setup: Small aliquots (e.g., 2-5 µL) of the DMSO stock are dispensed into the wells of a 96-well microtiter plate.[23]
-
Precipitation Induction: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., <2%).[25]
-
Incubation: The plate is sealed and incubated with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[21]
-
Detection: The plate is read using a nephelometer to measure the amount of light scattered by any precipitate formed.[23]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to controls.
Caption: Workflow for kinetic solubility determination via nephelometry.
Data Summary
The following table summarizes the core physicochemical properties of Desmethylfluvoxamine. These values are essential for building predictive ADME models and guiding formulation strategies.
| Property | Value | Implication |
| Molecular Weight | 304.31 g/mol [8] | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |
| pKa | (Experimentally Determined) | Influences ionization state, solubility, and receptor binding. |
| LogP | (Experimentally Determined) | Indicates lipophilicity, affecting membrane permeability and distribution. |
| Aqueous Solubility | (Experimentally Determined) | A key factor for dissolution rate and oral bioavailability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10). |
Implications for Drug Development
The physicochemical properties of a drug molecule and its metabolites are not merely academic data points; they are critical indicators that profoundly influence a compound's journey from discovery to clinical use.[5][26]
-
Absorption & Bioavailability: The interplay between solubility, pKa, and lipophilicity governs how well Desmethylfluvoxamine, and by extension its parent drug, can be absorbed.[20] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor bioavailability.[20]
-
Metabolism & Clearance: While Desmethylfluvoxamine is considered pharmacologically inactive, its own physicochemical properties dictate its subsequent metabolism and clearance from the body.[27][28] The characteristics of metabolites are crucial for assessing potential accumulation and safety profiles.
-
Drug-Drug Interactions: Fluvoxamine is a known inhibitor of several CYP enzymes, including CYP1A2 and CYP2D6.[29] The properties of its metabolites can help researchers understand the complete picture of its interaction potential.
-
Formulation Development: A thorough understanding of properties like solubility and stability is essential for developing a stable, effective, and patient-compliant dosage form for the parent drug, Fluvoxamine.[20]
By characterizing the physicochemical profile of Desmethylfluvoxamine early and accurately, drug development teams can better predict the in vivo behavior of Fluvoxamine, mitigate risks, and optimize the therapeutic potential of the drug.[6]
References
- Vertex AI Search. (2024).
- Lokey Lab Protocols. (2017). Shake Flask logK.
- PMC. (n.d.).
- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- PubChem - NIH. (n.d.). Fluvoxamine | C15H21F3N2O2 | CID 5324346.
- ResearchGate. (n.d.). Pharmacokinetic parameters of desmethyl fluvoxamine.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ResearchGate. (2019). (PDF)
- PubMed. (n.d.).
- PubMed. (n.d.). Overview of the pharmacokinetics of fluvoxamine.
- Creative Bioarray. (n.d.).
- MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ACS Publications. (2020).
- ClinPGx. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Lejan Team. (n.d.).
- Wikipedia. (n.d.). Fluvoxamine.
- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
- BioDuro. (n.d.). ADME Solubility Assay.
- PubMed. (n.d.). Clinical pharmacokinetics of fluvoxamine.
- Lejan Team. (n.d.).
- PMC - NIH. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
- SciSpace. (n.d.).
- PubChem. (n.d.).
- ratio-FLUVOXAMINE. (2013). Product Monograph.
- PubChem - NIH. (n.d.). Desfluoro fluvoxamine | C15H22F2N2O2 | CID 71315666.
- LGC Standards. (n.d.). Desmethyl Fluvoxamine | CAS 192876-02-1.
- Santa Cruz Biotechnology. (n.d.). Desmethyl Fluvoxamine | CAS 192876-02-1 | SCBT.
Sources
- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvoxamine Maleate | C19H25F3N2O6 | CID 9560989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desmethyl Fluvoxamine | CAS 192876-02-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Desmethyl Fluvoxamine | CAS 192876-02-1 | LGC Standards [lgcstandards.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. asdlib.org [asdlib.org]
- 14. lejan-team.com [lejan-team.com]
- 15. scispace.com [scispace.com]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. enamine.net [enamine.net]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 27. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Application Note: Stereoselective Separation of Desmethylfluvoxamine Isomers (E/Z)
This Application Note is designed to address the specific request for the separation of Desmethylfluvoxamine stereoisomers.
Scientific Correction & Scope Definition:
It is critical to establish the correct stereochemical context immediately. Fluvoxamine and its primary metabolite Desmethylfluvoxamine (O-desmethylfluvoxamine) are achiral molecules; they do not possess chiral centers and therefore do not exist as enantiomers. However, they exhibit geometric isomerism (E/Z isomerism) due to the oxime double bond (
Consequently, this guide interprets the user's request for "enantiomeric separation" as the technically accurate "Stereoselective Separation of Geometric Isomers (E/Z)" . The protocols below focus on separating the active (E)-Desmethylfluvoxamine from its (Z)-isomer, a critical quality control and pharmacokinetic requirement.
Executive Summary
While many SSRIs (e.g., Fluoxetine, Sertraline) are chiral, Desmethylfluvoxamine is an achiral metabolite characterized by geometric isomerism. The biological activity is exclusive to the (E)-isomer . The (Z)-isomer can form via photo-isomerization or synthesis by-products. This application note details the methodology for resolving these stereoisomers using Reversed-Phase HPLC (RP-HPLC), which is the industry standard for this separation, effectively replacing the need for chiral stationary phases (CSPs) typically required for enantiomers.
Key Chemical Properties[1][2][3][4]
-
Analyte: Desmethylfluvoxamine (O-desmethyl metabolite of Fluvoxamine).
-
Stereochemistry: Geometric Isomerism (E/Z).
-
Active Form: (E)-isomer.
-
Critical Separation: Resolution (
) between E-isomer and Z-isomer must be (typically in robust methods).
Method Development Strategy
The separation of E/Z isomers in oximes is governed by differences in hydrophobicity and molecular shape , rather than chiral recognition. Therefore, a high-efficiency C8 or C18 column is preferred over Chiral Stationary Phases (CSPs) like Amylose or Cellulose, which are reserved for true enantiomers.
Decision Matrix for Stereoisomer Separation
The following logic flow dictates the selection of the separation mode:
Figure 1: Decision matrix for selecting the separation mode for Desmethylfluvoxamine. Note the pivot to RP-HPLC due to lack of chirality.
Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)
Objective: Baseline separation of (E)-Desmethylfluvoxamine and (Z)-Desmethylfluvoxamine.
Reagents & Materials
-
Stationary Phase: Phenomenex Luna 5 µm C8(2) or equivalent C18 column (150 x 4.6 mm).
-
Rationale: C8 offers optimal steric selectivity for the oxime geometric isomers compared to C18, often providing sharper peak shapes for amines.
-
-
Mobile Phase A: Buffer: 25 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid (for MS).
-
Note: Low pH suppresses silanol ionization and ensures the amine is protonated, improving peak symmetry.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Mobile Phase B (60:40 v/v).
Chromatographic Conditions
| Parameter | Setting | Notes |
| Flow Rate | 1.0 - 1.2 mL/min | Adjust for backpressure < 2500 psi |
| Column Temp | 30°C - 40°C | Higher temp improves mass transfer |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements |
| Detection | UV @ 254 nm | The phenyl-trifluoromethyl chromophore absorbs strongly here |
| Gradient | Isocratic 60:40 (Buffer:ACN) | Simple isocratic run is usually sufficient for E/Z separation |
Step-by-Step Procedure
-
Preparation of Buffer: Dissolve 3.4 g of
in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter through 0.45 µm membrane. -
System Equilibration: Flush column with 100% ACN for 10 min, then equilibrate with Mobile Phase (60:40) for 30 min until baseline stabilizes.
-
Sample Preparation:
-
Dissolve standard Desmethylfluvoxamine in Diluent to 0.1 mg/mL.
-
For Z-isomer generation (System Suitability): Expose a portion of the E-isomer solution to UV light (254 nm) for 30 minutes. This induces photo-isomerization, creating a mixture of E and Z isomers for resolution testing.
-
-
Injection Sequence:
-
Blank (Diluent)
-
System Suitability Solution (E/Z mix)
-
Standard (E-isomer)
-
Samples
-
-
Data Analysis:
-
Retention Order: The (Z)-isomer typically elutes before the (E)-isomer on C8/C18 columns due to differences in polarity and interaction with the stationary phase.
-
Calculate Resolution (
): Ensure .
-
Protocol 2: LC-MS/MS Quantification (Bioanalytical)
Objective: Trace quantification of Desmethylfluvoxamine in plasma/urine.
Mass Spectrometry Settings
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Precursor:
305.1 (Desmethylfluvoxamine [M+H]+) -
Product Quantifier:
71.1 (Amine fragment) -
Product Qualifier:
159.0
-
-
Note: The E and Z isomers have identical mass spectra. Chromatographic separation (Protocol 1) is mandatory prior to MS detection to distinguish them.
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of the results, the following criteria must be met:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | Decrease organic modifier (e.g., to 35% ACN) or lower Temp. | |
| Tailing Factor ( | Add 0.1% Triethylamine (TEA) to buffer if using UV; check pH. | |
| Z-Isomer Limit | NMT 0.5% (Typical QC limit) | If high, protect samples from light (amber glassware). |
Metabolic Pathway & Stereochemistry
Understanding the origin of the analyte ensures accurate interpretation of the data.
Figure 2: Metabolic pathway of Fluvoxamine showing the formation of Desmethylfluvoxamine and the potential for E/Z isomerization.
Troubleshooting & "Chiral" Confusion
Common Pitfall: Researchers often confuse Desmethylfluvoxamine with Norfluoxetine (Desmethylfluoxetine).
-
Norfluoxetine: Chiral (Enantiomers R/S).[1] Requires Chiral Column (e.g., Chiralcel OD-R).
-
Desmethylfluvoxamine: Achiral (Geometric E/Z). Requires C8/C18.
If your peak is splitting but you expect a single isomer:
-
Check Light Exposure: The sample may have photo-isomerized.
-
Check pH: At neutral pH, amine tailing can mimic peak splitting. Ensure pH < 4.0.
References
- USP Monograph: Fluvoxamine Maleate.United States Pharmacopeia. (Defines limits for Z-isomer and system suitability using C8 columns).
-
Spigset, O., et al. (2001). "The major fluvoxamine metabolite in urine is formed by CYP2D6." European Journal of Clinical Pharmacology, 57(3), 253–258. Link
-
Nakasone, L., et al. "Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph."[2] Phenomenex Application Note AN-1096. Link
-
Coulter, C., et al. (2010). "Q-NMR for the Quantitation of the E/Z Isomer content of Fluvoxamine." Analytical Science Digital Library. Link
- Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology." Pharmacopsychiatry, 51(01/02), 9-62. (Discusses active moieties of SSRIs).
Sources
Using Desmethylfluvoxamine in cell-based assays
Application Note: Functional Profiling and Safety Characterization of Desmethylfluvoxamine
Introduction & Scope
Desmethylfluvoxamine (O-desmethylfluvoxamine) is the primary oxidative metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While the parent compound is a well-established antidepressant with a unique pharmacological profile—specifically its potent agonism at the Sigma-1 receptor (S1R) and strong inhibition of CYP1A2 —the pharmacological contribution of its metabolite requires rigorous characterization under Metabolites in Safety Testing (MIST) guidelines.
This Application Note provides a technical framework for researchers to evaluate Desmethylfluvoxamine. Unlike standard efficacy screens, this guide focuses on two critical questions in modern drug development:
-
DDI Liability: Does the metabolite retain the potent CYP1A2 inhibitory potential of the parent?
-
Off-Target/Secondary Pharmacology: Does it retain affinity for the Sigma-1 receptor, potentially contributing to the neuroprotective or anti-inflammatory effects observed with Fluvoxamine?
Physicochemical Properties & Reagent Preparation
Before initiating cell-based assays, proper handling of the metabolite is critical to prevent precipitation-induced artifacts.
-
Compound: Desmethylfluvoxamine (O-desmethylfluvoxamine).
-
Molecular Weight: ~304.3 g/mol (Free base).
-
Solubility: Moderate lipophilicity. Soluble in DMSO (up to 50 mM) and Methanol.
-
Storage: Lyophilized powder at -20°C. Stock solutions in DMSO are stable for 3 months at -80°C.
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 3.04 mg of Desmethylfluvoxamine in 1 mL of anhydrous DMSO. Vortex for 1 minute.
-
Working Solution: Dilute the stock 1:100 in assay buffer (e.g., PBS or Microsomal Buffer) to achieve 100 µM.
-
Note: Ensure final DMSO concentration in cell assays is <0.5% (v/v) to avoid solvent toxicity.
-
Application I: CYP1A2 Reversible Inhibition Assay
Rationale: Fluvoxamine is a potent mechanism-based inhibitor of CYP1A2.[1][2][3][4] To determine if the metabolic modification (O-demethylation) attenuates this inhibition, a comparative IC50 assay using human liver microsomes (HLM) is required.
Experimental System:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP1A2 (Baculosomes).
-
Probe Substrate: Phenacetin (O-deethylation to Acetaminophen).
-
Control Inhibitor: Fluvoxamine (Parent) and Furafylline (Mechanism-based control).
Step-by-Step Protocol:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Microsome Mix: Dilute HLMs to 0.5 mg/mL protein concentration in buffer.
-
Substrate Mix: Prepare Phenacetin at
concentration (approx. 40 µM). -
Inhibitor Series: Prepare a 7-point dilution series of Desmethylfluvoxamine (0.01 µM to 100 µM). Include Fluvoxamine parent as a side-by-side comparator.
-
Pre-Incubation:
-
Add 20 µL Microsome Mix + 20 µL Inhibitor to a 96-well plate.
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Start:
-
Add 20 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Add 20 µL of Substrate Mix.
-
-
Incubation: Shake at 37°C for 20 minutes.
-
Termination: Add 80 µL of ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).
-
Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-MS/MS monitoring Acetaminophen transition (m/z 152 -> 110).
Data Interpretation: Calculate the Percent Inhibition relative to vehicle control. Plot log[Inhibitor] vs. Response to determine IC50.
-
Expectation: If IC50 > 10 µM, the metabolite has significantly reduced DDI potential compared to the parent (Ki ~ 0.12 µM).
Application II: Sigma-1 Receptor (S1R) Binding Assay
Rationale: Fluvoxamine has high affinity (Ki = 36 nM) for S1R, a chaperone protein involved in cellular stress response. Determining if Desmethylfluvoxamine binds S1R is crucial for understanding the "total active moiety" in neuropharmacology.
Experimental System:
-
Cell Line: HEK293 cells stably overexpressing human S1R or Jurkat cells (endogenous expression).
-
Radioligand: [3H]-(+)-Pentazocine (Specific S1R agonist).
-
Non-Specific Binding (NSB) Block: Haloperidol (10 µM).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Harvest HEK-S1R cells. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL Membrane + 20 µL [3H]-Pentazocine (2 nM final) + 20 µL Vehicle.
-
NSB: 50 µL Membrane + 20 µL [3H]-Pentazocine + 20 µL Haloperidol (10 µM).
-
Test: 50 µL Membrane + 20 µL [3H]-Pentazocine + 20 µL Desmethylfluvoxamine (titrated 1 nM - 10 µM).
-
-
Incubation: Incubate for 120 minutes at 37°C (S1R kinetics are slow).
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash: Wash 3x with ice-cold Tris buffer.
-
Detection: Add liquid scintillation cocktail and count via Beta-counter.
Data Analysis:
Visualization of Experimental Logic
The following diagram illustrates the decision tree for characterizing the metabolite's activity profile relative to the parent compound.
Caption: Workflow for determining the functional status of Desmethylfluvoxamine. Blue path indicates metabolic origin; Green/Red paths indicate safety and pharmacological readouts.
Summary of Key Parameters
| Parameter | Fluvoxamine (Parent) | Desmethylfluvoxamine (Target) | Assay Validation Criteria |
| CYP1A2 IC50 | ~0.12 - 0.25 µM (Potent) | To be determined | Positive control (Fluvoxamine) must show IC50 < 0.5 µM. |
| Sigma-1 Ki | 36 nM (High Affinity) | To be determined | Specific binding window > 5-fold over NSB. |
| SERT Ki | ~3.8 nM | Generally Inactive | Reference: Citalopram or Fluoxetine. |
| MIST Status | N/A | Major Metabolite | Accumulation check in multiple species. |
References
-
Brøsen, K., et al. (1993).[2] "Fluvoxamine is a potent inhibitor of cytochrome P4501A2."[2][3] Biochemical Pharmacology, 45(6), 1211-1214.[2][3] Link
-
Narita, N., et al. (1996).[5] "Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain." European Journal of Pharmacology, 307(1), 117-119. Link
-
FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration. Link
-
Ishikawa, M., et al. (2007). "High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine." Biological Psychiatry, 62(8), 878-883. Link
Sources
Application Note & Protocol: Quantification of Desmethylfluvoxamine in Human Urine using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. The therapeutic and toxicological monitoring of fluvoxamine and its metabolites is crucial for optimizing patient dosage and for forensic investigations. Desmethylfluvoxamine is a recently identified metabolite of fluvoxamine.[1][2] Accurate and reliable quantification of desmethylfluvoxamine in urine is essential for understanding its pharmacokinetic profile and its contribution to the overall pharmacological effect of the parent drug.
This application note provides a detailed protocol for the quantification of desmethylfluvoxamine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and validated analytical procedure. The protocol is based on established principles of bioanalytical method validation, emphasizing scientific integrity and providing a self-validating system for trustworthy results.
Principle of the Method
The quantification of desmethylfluvoxamine is achieved by leveraging the high selectivity and sensitivity of tandem mass spectrometry. The methodology involves the extraction of the analyte from the urine matrix, followed by chromatographic separation and detection. A stable isotope-labeled internal standard is employed to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
The choice of sample preparation is critical and is guided by the physicochemical properties of the analyte, such as its polarity (logP) and ionization state (pKa).[3][4] Solid-phase extraction (SPE) is a highly selective sample preparation technique that can produce very pure samples, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.[5][6]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Desmethylfluvoxamine Reference Standard | Commercially available | ≥98% purity |
| Fluvoxamine-d4 (Internal Standard) | Commercially available | ≥98% purity, isotopic purity ≥99% |
| Methanol | Fisher Scientific or equivalent | LC-MS grade |
| Acetonitrile | Fisher Scientific or equivalent | LC-MS grade |
| Formic Acid | Sigma-Aldrich or equivalent | LC-MS grade |
| Ammonium Formate | Sigma-Aldrich or equivalent | LC-MS grade |
| Deionized Water | In-house system (e.g., Milli-Q) | 18.2 MΩ·cm |
| Human Urine (drug-free) | Biological specialty company | Pooled, for blanks and calibration standards |
| Mixed-Mode Cation Exchange SPE Cartridges | Waters, Agilent, or equivalent | As per validated method |
| 96-well collection plates | Standard laboratory supplier | Polypropylene |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Rationale: The preparation of accurate calibration standards and QCs is fundamental for the validation of the analytical method and the quantification of the analyte in unknown samples. A deuterated internal standard is used to mimic the analyte's behavior during extraction and ionization, thereby improving the accuracy of quantification.[7][8][9]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of desmethylfluvoxamine and fluvoxamine-d4 reference standards.
-
Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of desmethylfluvoxamine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard (IS) solution of fluvoxamine-d4 at a suitable concentration (e.g., 1 µg/mL) by diluting the primary stock solution with methanol.
-
-
Calibration Standards and QC Samples:
-
Spike drug-free human urine with the desmethylfluvoxamine working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human urine in the same manner.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is employed to remove endogenous interferences from the urine matrix, which can suppress or enhance the ionization of the target analyte in the mass spectrometer. A mixed-mode cation exchange sorbent is chosen to leverage both reversed-phase and ion-exchange interactions for enhanced selectivity.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 0.5 mL of urine sample, add the internal standard solution. Dilute the sample with an appropriate buffer to adjust the pH, ensuring optimal binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of an acidic buffer to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to remove non-polar interferences.
-
-
Elution: Elute desmethylfluvoxamine and the internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Rationale: Chromatographic separation is essential to resolve the analyte from any remaining matrix components and potential isomers. A C18 reversed-phase column is commonly used for the separation of antidepressant drugs and their metabolites.[10] Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[11][12]
| LC Parameter | Condition |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Ion Spray Voltage | Dependent on instrument |
| Gas Settings | Optimized for the specific mass spectrometer |
MRM Transitions (Hypothetical - to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desmethylfluvoxamine | To be determined | To be determined | To be determined |
| Fluvoxamine-d4 (IS) | To be determined | To be determined | To be determined |
Note: The specific m/z values and collision energies must be determined by infusing the pure standards into the mass spectrometer and optimizing the parameters for maximum signal intensity.
Method Validation
The analytical method should be validated according to the guidelines of regulatory bodies such as the FDA or EMA. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99, calibration standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), accuracy (%RE) within ±15% (±20% at LLOQ) |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank samples |
| Matrix Effect | Assessed to ensure it is within acceptable limits and compensated by the IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stability in urine under various storage conditions (e.g., freeze-thaw, short-term, long-term)[13][14][15] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision |
Data Analysis and Quality Control
-
Quantification: The concentration of desmethylfluvoxamine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
Quality Control: QC samples should be included in each analytical run to ensure the validity of the results. The concentrations of the QC samples should fall within a pre-defined range (e.g., ±20% of the nominal value) for the run to be accepted.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of desmethylfluvoxamine in human urine using LC-MS/MS. The combination of a selective solid-phase extraction method with the sensitivity of tandem mass spectrometry allows for the reliable determination of this fluvoxamine metabolite. Adherence to the described method validation procedures will ensure the generation of high-quality, reproducible data for clinical and forensic applications.
References
-
Kura Biotech. (2019, August 19). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Retrieved from [Link]
-
Breznica Selmani, P., et al. (2021, February 14). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PeerJ. Physical Chemistry. Retrieved from [Link]
-
SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Retrieved from [Link]
-
Karunathilake, H., et al. (2020). LC-MS-sMRM method development and validation of different classes of pain panel drugs and analysis of clinical urine samples. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Dellafiora, L., et al. (2023). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins. Retrieved from [Link]
-
Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK. Retrieved from [Link]
-
Nozawa, H., et al. (2025, August 30). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine. Retrieved from [Link]
-
Jilani, K., et al. (2019, June 4). Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. ResearchGate. Retrieved from [Link]
-
Martínez, M. A., et al. (2003). A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology. Retrieved from [Link]
-
Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. ResearchGate. Retrieved from [Link]
-
Tatar Ulu, S. (2007). HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies. ResearchGate. Retrieved from [Link]
-
Madej, K., et al. (2023, February 25). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). Molecules. Retrieved from [Link]
-
El-Gindy, A., et al. (2017, December 30). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Pharmaceutica Analytica Acta. Retrieved from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Jan, C., et al. (2025, August 9). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate. Retrieved from [Link]
-
Nakahara, Y., et al. (1997). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Journal of Analytical Toxicology. Retrieved from [Link]
-
Waters Corporation. (n.d.). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. MDPI. Retrieved from [Link]
-
Yilmaz, B., et al. (2025, January 20). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Viggor, S., et al. (2012). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Retrieved from [Link]
-
Arefi, M., et al. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
- Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
-
ResearchGate. (n.d.). Decision scheme for the SPE development. Retrieved from [Link]
-
Nakahara, Y., et al. (2025, August 6). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
Gao, S., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]
-
Budde, K., et al. (2016, November 28). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics. Retrieved from [Link]
Sources
- 1. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples | MDPI [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. lcms.cz [lcms.cz]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
- 13. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Profiling of Desmethylfluvoxamine in Biological Matrices
Executive Summary
This application note details the development and validation of a quantitative LC-MS/MS method for Desmethylfluvoxamine , the primary pharmacologically active metabolite of the SSRI Fluvoxamine. While the parent compound is well-characterized, the metabolite presents distinct analytical challenges due to its increased polarity and potential for matrix interference in the early-eluting chromatographic region.
This protocol shifts beyond standard "dilute-and-shoot" methodologies, advocating for a Liquid-Liquid Extraction (LLE) approach to minimize phospholipid suppression—a critical factor when quantifying low-level metabolites in complex matrices like plasma or urine.[1]
Analyte Profile & Physicochemical Logic[2][3][4]
Understanding the chemical shift from parent to metabolite is the foundation of this method. Desmethylfluvoxamine results from the N-demethylation of Fluvoxamine.[1]
| Property | Fluvoxamine (Parent) | Desmethylfluvoxamine (Metabolite) | Analytical Impact |
| Molecular Weight | 318.33 g/mol | 304.31 g/mol | Mass shift of -14 Da (Loss of |
| LogP (Lipophilicity) | ~3.0 - 3.2 | ~2.5 - 2.8 (Estimated) | Metabolite is more polar; elutes earlier on Reverse Phase (C18).[1] |
| pKa (Basic Amine) | ~8.7 | ~9.0 | Both are positively charged at acidic pH (Mobile Phase).[1] |
| Key Functional Group | Secondary Amine | Primary Amine | Primary amines can exhibit peak tailing due to silanol interactions if not capped.[1] |
Critical Insight: Because Desmethylfluvoxamine is more polar, it risks co-eluting with endogenous matrix components (lysophospholipids) that often elute early in the run.[1] This necessitates a chromatographic gradient that retains the metabolite long enough to clear the "void volume" suppression zone.
Method Development Strategy
Mass Spectrometry (MS/MS) Optimization
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the basic amine tail.[1]
MRM Transitions: The fragmentation pattern typically involves the cleavage of the amino-ether side chain.
-
Precursor Ion:
305.1 -
Quantifier Ion:
71.1 (Amine fragment, high intensity).[1] -
Qualifier Ion:
44.1 or 160.0 (Trifluoromethyl-phenyl moiety).[1]
Note: While m/z 71 is intense, it is a low-mass fragment and can be noisy.[1] If background is high, optimize for the m/z 160 transition, even if absolute intensity is lower, as Signal-to-Noise (S/N) may be superior.
Chromatographic Conditions
-
Column: A standard C18 is sufficient, but a Biphenyl phase (e.g., Kinetex Biphenyl or Restek Raptor) provides superior selectivity for the aromatic trifluoromethyl group, enhancing separation from isobaric interferences.
-
Mobile Phase:
Sample Preparation: The LLE Advantage
While Protein Precipitation (PPT) is faster, it leaves phospholipids in the sample. For a metabolite method where sensitivity is key, Liquid-Liquid Extraction (LLE) is the gold standard.[1]
-
Mechanism: At alkaline pH (pH > 10), the amine is deprotonated (neutral) and partitions into the organic layer, leaving salts and phospholipids in the aqueous phase.
Visual Workflows
Diagram 1: Analytical Workflow (Sample to Data)
Caption: Step-by-step analytical workflow emphasizing the critical LLE extraction and UPLC separation stages.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: Desmethylfluvoxamine Maleate (>98% purity).[1]
-
Internal Standard (IS): Desmethylfluvoxamine-D4 (Preferred) or Fluvoxamine-D4.[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]
Step-by-Step Procedure
-
Standard Preparation:
-
Prepare Stock Solution (1 mg/mL in Methanol).
-
Prepare Working Solutions (10 ng/mL to 1000 ng/mL in Water:Methanol 50:50).[1]
-
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of IS working solution (500 ng/mL).[1]
-
Add 200 µL of 0.1 M Sodium Carbonate buffer (pH ~10). Crucial: This ensures the amine is neutral.
-
-
Extraction (LLE):
-
Add 1.0 mL of MTBE.[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate phases.
-
-
Concentration:
-
Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
-
Reconstitution:
-
Reconstitute in 100 µL of Mobile Phase (80% A / 20% B).
-
Vortex and transfer to autosampler vial.[1]
-
Instrumental Parameters
| Parameter | Setting |
| System | Agilent 6400 Series or Sciex Triple Quad 5500+ |
| Column | Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5.0 µL |
| Gradient | 0-0.5 min: 10% B (Hold) 0.5-3.0 min: 10% -> 90% B 3.0-4.0 min: 90% B (Wash) 4.0-4.1 min: 10% B (Re-equilibrate) |
| Run Time | 5.5 Minutes |
Validation Framework (FDA/ICH M10 Compliance)
To ensure this method is regulatory-ready, the following parameters must be validated.
Diagram 2: Validation Logic Tree
Caption: Decision logic for validating the bioanalytical method according to FDA/ICH guidelines.
Key Acceptance Criteria:
-
Linearity:
.[1] Weighting is recommended to prioritize accuracy at the LLOQ.[1] -
Accuracy/Precision: Mean concentration within ±15% of nominal (±20% at LLOQ). CV% < 15%.[1][2][3]
-
Matrix Effect: The Matrix Factor (MF) should be calculated. If MF < 0.85 (Suppression) or > 1.15 (Enhancement), consider switching to Deuterated IS (Desmethylfluvoxamine-D4) to compensate.[1]
Troubleshooting & Expert Tips
-
Issue: Peak Tailing.
-
Cause: Interaction between the primary amine of Desmethylfluvoxamine and residual silanols on the column.
-
Fix: Ensure the column is "end-capped."[1] Add 5mM Ammonium Formate to the mobile phase to compete for silanol sites.
-
-
Issue: Carryover.
-
Cause: Lipophilic stickiness of the drug to the injector needle.
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1]
-
-
Issue: Low Sensitivity.
-
Cause: Poor extraction efficiency.[1]
-
Fix: Verify the pH of the buffer in step 2. If pH < 9, the amine remains charged and won't extract into MTBE.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation.[1][4] [Link]
-
Nielsen, K. K., et al. (2004).[1] Simultaneous determination of fluvoxamine and its metabolites in human urine by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
PubChem Compound Summary. Desmethylfluvoxamine. National Center for Biotechnology Information.[1] [Link][1]
-
Claassen, V. (1983).[1] Review of the animal pharmacology of fluvoxamine. British Journal of Clinical Pharmacology. [Link]
Sources
- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. hhs.gov [hhs.gov]
Application Note: Robust Solid-Phase Extraction of Desmethylfluvoxamine from Human Plasma for LC-MS/MS Analysis
Introduction: The Need for Precise Metabolite Quantification
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and obsessive-compulsive disorders.[1][2] The therapeutic efficacy and safety of fluvoxamine are intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[2][3] Desmethylfluvoxamine is a significant metabolite in this pathway, and its concentration in biological fluids is crucial for comprehensive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[4][5][6]
Analyzing drug metabolites in complex biological matrices such as human plasma presents a significant analytical challenge. The plasma proteome, along with endogenous components like phospholipids and salts, can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry—a phenomenon known as the matrix effect.[7][8][9] To ensure accurate and reliable quantification, a highly selective and efficient sample preparation method is paramount.
Solid-phase extraction (SPE) is a superior technique for isolating analytes from complex sample matrices.[10][11] It effectively removes interfering compounds, concentrates the analyte of interest, and provides a clean extract compatible with sensitive downstream analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note presents a detailed protocol for the extraction of desmethylfluvoxamine from human plasma using a mixed-mode solid-phase extraction methodology.
The Principle of Mixed-Mode Cation Exchange SPE
The successful isolation of desmethylfluvoxamine hinges on exploiting its key physicochemical property: the presence of a primary amine group, which imparts a basic character.[12] This allows for a highly selective extraction strategy using a mixed-mode strong cation exchange (SCX) sorbent.
This advanced sorbent chemistry offers a dual retention mechanism, providing orthogonality that is not achievable with single-mode sorbents like traditional C18 reversed-phase materials.[13]
-
Reversed-Phase Interaction: The hydrophobic backbone of the sorbent (e.g., a divinylbenzene polymer) retains the analyte and other non-polar matrix components through hydrophobic interactions.
-
Ion-Exchange Interaction: The sorbent is functionalized with negatively charged sulfonic acid groups. Under acidic conditions (pH < pKa of the analyte), the primary amine on desmethylfluvoxamine becomes protonated (positively charged). This allows for a powerful electrostatic interaction with the negatively charged sorbent, strongly retaining the analyte.[13][14][15]
This dual mechanism allows for a rigorous washing procedure. Interferents retained by weaker hydrophobic interactions can be washed away with organic solvents, while the analyte of interest remains firmly bound by the strong ionic bond. The final elution is achieved by using a basic solution to neutralize the charge on the analyte, disrupting the ionic bond and releasing it from the sorbent.[13]
Experimental Workflow Diagram
Caption: SPE workflow for Desmethylfluvoxamine extraction.
Detailed Application Protocol
This protocol is optimized for the extraction of desmethylfluvoxamine from 0.5 mL of human plasma.
Materials and Reagents
-
Analyte: Desmethylfluvoxamine reference standard
-
Internal Standard (IS): Deuterated desmethylfluvoxamine (or a suitable structural analog)
-
Biological Matrix: Blank human plasma (K2EDTA)
-
SPE Device: Mixed-Mode Strong Cation Exchange (SCX) cartridges (e.g., Waters Oasis MCX, Agilent SampliQ SCX, Phenomenex Strata-X-C).
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (concentrated, ~28-30%)
-
Deionized Water (18 MΩ·cm)
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Analytical balance and calibrated pipettes
-
Preparation of Solutions
-
Acidified Water (2% Formic Acid): Add 2 mL of formic acid to 98 mL of deionized water.
-
Elution Solvent (5% NH₄OH in Methanol): Carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol under a fume hood. Prepare fresh.
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water.
-
Stock and Working Solutions: Prepare stock solutions of desmethylfluvoxamine and the internal standard in methanol (e.g., 1 mg/mL).[16][17] Serially dilute with reconstitution solvent to create working standards for calibration curves and quality control (QC) samples.[18]
Sample Pre-treatment
Causality: This step is critical to ensure the analyte is in its protonated, positively charged state for efficient binding to the SCX sorbent and to disrupt binding to plasma proteins.
-
Pipette 0.5 mL of plasma sample (blank, standard, QC, or unknown) into a polypropylene tube.
-
Add the internal standard working solution.
-
Add 0.5 mL of Acidified Water (2% Formic Acid).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.
Solid-Phase Extraction Procedure
-
Condition:
-
Action: Pass 1 mL of Methanol through the SPE cartridge.
-
Reason: To wet the polymeric sorbent and activate the reversed-phase functional groups. Do not let the sorbent go dry.
-
-
Equilibrate:
-
Action: Pass 1 mL of Acidified Water (2% Formic Acid) through the cartridge.
-
Reason: To prepare the sorbent with the correct pH and ionic environment for sample loading, ensuring the ion-exchange sites are ready for binding. Do not let the sorbent go dry.
-
-
Load:
-
Action: Load the entire pre-treated sample supernatant (approx. 1 mL) onto the cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Reason: At this acidic pH, desmethylfluvoxamine is retained by both reversed-phase and strong cation exchange mechanisms.
-
-
Wash 1 (Interference Elution):
-
Action: Pass 1 mL of Acidified Water (2% Formic Acid) through the cartridge.
-
Reason: This removes highly polar, water-soluble interferences (salts, etc.) that are not retained by the reversed-phase mechanism.
-
-
Wash 2 (Interference Elution):
-
Action: Pass 1 mL of Methanol through the cartridge. Dry the sorbent under full vacuum for 1-2 minutes.
-
Reason: This is the key differentiation step. It removes hydrophobically bound interferences like phospholipids. The analyte remains strongly bound to the sorbent via the ion-exchange mechanism, leading to a very clean extract.
-
-
Elute:
-
Action: Elute the analyte by passing 1 mL of Elution Solvent (5% NH₄OH in Methanol) through the cartridge. Collect the eluate.
-
Reason: The basic elution solvent neutralizes the positive charge on the desmethylfluvoxamine molecule. This disrupts the ionic bond with the sorbent, allowing the analyte to be eluted by the organic solvent.
-
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of Reconstitution Solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Performance and Validation Characteristics
A bioanalytical method must be rigorously validated to ensure its reliability.[19] The following table summarizes the expected performance characteristics of this SPE protocol, based on established regulatory guidelines.[20]
| Validation Parameter | Target Acceptance Criteria | Expected Performance |
| Extraction Recovery | Consistent, precise, and reproducible across the calibration range. | > 85% |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% for at least 6 different lots of matrix. | 95 - 105% |
| Precision (Repeatability) | Intra-day & Inter-day: CV ≤15% at Low, Medium, and High QC levels. (≤20% at the Lower Limit of Quantification, LLOQ).[19] | < 10% CV |
| Accuracy (Trueness) | Intra-day & Inter-day: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[19] | 92 - 108% of nominal |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from multiple sources.[19] | Passes |
| Analyte Stability | Stable through freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.[19] | Stable |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete elution: Analyte still bound to sorbent.2. Analyte breakthrough during loading/washing.3. Sorbent drying before sample loading. | 1. Ensure elution solvent is sufficiently basic (prepare fresh). Try a stronger solvent like 5% NH₄OH in 60:40 Methanol:Acetonitrile.2. Slow down the loading flow rate.3. Re-run, ensuring the sorbent bed remains wetted after the equilibration step. |
| High Matrix Effect / Ion Suppression | Inefficient removal of matrix components, especially phospholipids. | 1. Ensure the organic wash step (Wash 2) is performed thoroughly.2. Increase the volume of the organic wash solvent (e.g., to 2 mL).3. Ensure the sorbent is dried completely after the wash step. |
| Poor Precision (High %CV) | 1. Inconsistent flow rates during SPE steps.2. Inaccurate pipetting.3. Incomplete reconstitution of the dried extract. | 1. Use an automated SPE system or ensure consistent vacuum pressure on the manifold.2. Verify pipette calibration.3. Increase vortex time after adding reconstitution solvent; consider sonication for a few minutes. |
| Analyte Presence in Blank | Cross-contamination from glassware, pipettes, or the SPE manifold. | 1. Use disposable labware where possible.2. Implement a rigorous cleaning procedure for the manifold between batches.3. Analyze a solvent blank to isolate the source of contamination. |
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of desmethylfluvoxamine from human plasma. The use of a mixed-mode strong cation exchange sorbent ensures high selectivity and leads to excellent analyte recovery and minimal matrix effects. This method is well-suited for demanding bioanalytical applications in clinical research and therapeutic drug monitoring, providing clean extracts necessary for reliable and accurate quantification by LC-MS/MS.
References
- Waters Corporation. (2023). Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab.
- Sharma, A., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ANTIDEPRESSANT DRUGS IN HUMAN PLASMA BY SPE-TLC METHOD.
- Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction.
- A, A., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. PubMed.
- Restek Corporation. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
- Biotage. (2023). When should I choose a mixed-mode SPE?.
- U.S. Food and Drug Administration. (n.d.). LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug.
- Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. ResearchGate.
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethoxy Fluvoxamine. PubChem. Retrieved from [Link]
-
Spigset, O., et al. (2001). The major fluvoxamine metabolite in urine is formed by CYP2D6. PubMed. Retrieved from [Link]
- Li, Y., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- Thermo Fisher Scientific. (n.d.). Quantification of Antidepressants in Human Plasma or Serum by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
- Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
- MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. PubMed. Retrieved from [Link]
- ResearchGate. (2019). (PDF) Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI.
-
European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
- NIH. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum.
- Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Mandava, V. R., et al. (n.d.). Bioanalytical method validation: An updated review. PMC.
- MDPI. (2023). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE).
-
National Center for Biotechnology Information. (n.d.). Fluvoxamine. PubChem. Retrieved from [Link]
- ResearchGate. (2025). (PDF) The major fluvoxamine metabolite in urine is formed by CYP2D6.
- International Journal of Biology, Pharmacy and Allied Sciences. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE.
- LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- ClinPGx. (n.d.). Fluvoxamine is a potent inhibitor of cytochrome P4501A2.
- Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- NIH. (n.d.). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. PMC.
- van Harten, J. (n.d.). Clinical pharmacokinetics of fluvoxamine. PubMed.
-
World Health Organization (WHO). (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
- ResearchGate. (2025). Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization.
-
ResearchGate. (n.d.). Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Retrieved from [Link]
- ResearchGate. (2021). (PDF) Enhancement of Solubility and Dissolution Rate of BCS Class-II Fluvoxamine Tablets using Solvent Evaporation Solid Dispersion Technique.
- BioPharma Services Inc. (n.d.). BA Method Validation: Active Metabolites.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
Sources
- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Desmethoxy Fluvoxamine | C14H19F3N2O | CID 71315701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. ijbpas.com [ijbpas.com]
- 18. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.who.int [cdn.who.int]
Troubleshooting & Optimization
Technical Support Center: Optimizing O-Desmethylfluvoxamine Synthesis Yield
Scope & Definition
Before proceeding, we must define the chemical target to ensure protocol alignment. Fluvoxamine is a primary amine. Therefore, "Desmethylfluvoxamine" chemically refers to O-Desmethylfluvoxamine (5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime), a major metabolite where the terminal 5-methoxy group is replaced by a hydroxyl group.
This guide addresses the primary yield-killing mechanism in this synthesis: The Cyclization Trap.
Part 1: The Core Yield Challenge (The Cyclization Trap)
The synthesis of O-Desmethylfluvoxamine is significantly more difficult than the parent drug. In the standard Fluvoxamine route, the 5-methoxy group is inert. In the Desmethyl route, the precursor is a 5-hydroxy ketone .
The Problem: 5-hydroxy ketones are chemically unstable in the open-chain form required for oxime formation. They spontaneously cyclize to form a stable cyclic hemiacetal (lactol) , which is unreactive toward hydroxylamine.
Mechanism of Yield Loss
If you attempt to react 5-hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone directly with hydroxylamine, the reaction stalls because the equilibrium favors the cyclic lactol.
Figure 1: The "Lactol Sink" mechanism. Without protection, the equilibrium heavily favors the unreactive cyclic form, drastically reducing yield.
Part 2: Recommended Protocol (De Novo Protection Route)
To maximize yield, you must mask the alcohol to prevent cyclization, form the oxime, and then deprotect.
Protocol Summary Table
| Step | Reagent/Condition | Purpose | Critical Parameter |
| 1. Protection | TBDMS-Cl / Imidazole / DMF | Mask 5-OH as Silyl Ether | Anhydrous conditions required. |
| 2. Oximation | Hydroxylamine HCl / Pyridine | Form Oxime Bond | Use Pyridine as solvent to scavenge HCl. |
| 3. Alkylation | 2-Chloroethylamine / KOH / DMSO | Attach amine tail | Maintain T < 40°C to prevent elimination. |
| 4. Deprotection | TBAF (THF) or AcOH/H2O | Reveal 5-OH | Monitor pH; strong acid hydrolyzes oxime. |
| 5. Isomerization | HCl / Ethyl Acetate | Equilibrate Z to E isomer | Repeat until E-isomer > 98%. |
Detailed Workflow
Step 1: Silyl Protection React the 5-hydroxy ketone precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) .
-
Why: TBDMS is robust enough to withstand the basic conditions of alkylation but cleaves easily with fluoride or mild acid, preserving the sensitive oxime bond later.
Step 2: Oxime Formation React the TBDMS-protected ketone with hydroxylamine hydrochloride.
-
Yield Tip: Use absolute ethanol or pyridine as the solvent. Water promotes the reverse reaction (hydrolysis).
-
Check: Verify the disappearance of the ketone peak (IR ~1690 cm⁻¹) before proceeding.
Step 3: O-Alkylation React the oxime with 2-chloroethylamine hydrochloride in the presence of KOH powder and a phase transfer catalyst (e.g., TBAB) or in DMSO.
-
Yield Tip: Do not use NaH if possible; it can cause elimination of the chloroethylamine to vinyl chloride. KOH/DMSO is gentler and high-yielding for oxime ethers [1].
Step 4: Deprotection Treat with TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Warning: Avoid refluxing in strong mineral acids (HCl/H2SO4) for deprotection, as this will hydrolyze the oxime bond you just built, reverting it to the ketone [2].
Part 3: Troubleshooting & FAQs
Q1: I am seeing a large impurity at RRT 0.85. What is it?
Diagnosis: It is likely the Z-isomer (syn-isomer). Context: The oxime formation produces a mixture of E (anti) and Z (syn) isomers. Fluvoxamine and its metabolites are active as the E-isomer .[1] Fix: Perform an acid-catalyzed equilibration.
-
Dissolve the crude oil in Ethyl Acetate.
-
Add 1.0 eq of HCl (as a solution in dioxane or ether).
-
Stir at room temperature for 12–24 hours. The thermodynamic equilibrium favors the E-isomer (stabilized by the trifluoromethyl phenyl group).
-
Neutralize and recrystallize.
Q2: Can I just demethylate Fluvoxamine directly?
Answer: Yes, but yield is generally poor (<20%). Reasoning:
-
Reagent Conflict: Standard demethylating agents like
(Boron tribromide) are Lewis acids that will complex with the primary amine and potentially cleave the oxime bond. -
Alternative: If you must use this route (e.g., for radiolabeling), use Trimethylsilyl Iodide (TMSI) in acetonitrile [3].
-
Protocol: React Fluvoxamine base with TMSI (3 eq) at 0°C -> RT. Quench with methanol. This is milder than HBr or
but still prone to side reactions.
-
Q3: My product is an oil and won't crystallize.
Diagnosis: O-Desmethylfluvoxamine is a polar molecule with a free amine and a free alcohol. It tends to hold solvent. Fix: Form the Maleate Salt .
-
Dissolve the free base in absolute ethanol.
-
Add Maleic acid (1.0 eq) dissolved in warm ethanol.
-
Cool slowly to 0°C.
-
If oiling occurs, add a seed crystal or a drop of diethyl ether to induce nucleation. The salt is significantly more crystalline than the free base.
Part 4: Process Visualization
The following diagram outlines the decision logic for maximizing yield based on your starting material.
Figure 2: Strategic workflow for synthesis. Note the critical protection step in Route A to avoid the lactol sink.
References
-
Claassen, V., et al. (1977). "Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor." British Journal of Pharmacology, 60(4), 505–516.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).
-
Horti, A. G., et al. (1998). "Synthesis of [O-methyl-11C]fluvoxamine—a potential serotonin uptake site radioligand."[2] Journal of Labelled Compounds and Radiopharmaceuticals, 41(4), 309-318. (Describes TMSI demethylation protocol).
-
US Patent 4,085,225. (1978). "Oxime ethers having antidepressant activity." (Original synthesis patent describing the oxime ether formation logic).
Sources
Technical Support Center: Desmethylfluvoxamine LC-MS/MS Analysis
<
Welcome to the technical support center for the LC-MS/MS analysis of Desmethylfluvoxamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The aim is to empower you to overcome common analytical challenges, particularly ion suppression, and ensure the generation of high-quality, reliable data.
Troubleshooting Guide: Navigating Ion Suppression
Ion suppression is a significant hurdle in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for Desmethylfluvoxamine.
Q1: My Desmethylfluvoxamine signal is unexpectedly low or variable. How do I determine if ion suppression is the cause?
A1: Initial Diagnosis
The first step is to confirm that the issue is not due to instrument malfunction. After verifying system performance with standards, a post-column infusion experiment is a definitive way to diagnose ion suppression.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of Desmethylfluvoxamine at a constant flow rate into the MS detector, post-analytical column.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC system.
-
Analysis: Monitor the Desmethylfluvoxamine signal. A stable signal indicates no interfering compounds from the matrix. A dip in the signal at a specific retention time signifies the elution of a matrix component causing ion suppression.
This technique provides a visual map of where ion suppression occurs in your chromatogram, allowing you to adjust your method to separate Desmethylfluvoxamine from these interfering regions.
Q2: I've confirmed ion suppression. What is the most effective way to clean up my sample and remove interfering matrix components?
A2: Strategic Sample Preparation
Improving sample cleanup is often the most effective strategy to combat ion suppression.[3][4] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, a major cause of ion suppression in plasma samples.[5][6]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][7] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for basic compounds like Desmethylfluvoxamine.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Relative Phospholipid Removal | Analyte Recovery | Throughput | Recommendation for Desmethylfluvoxamine |
| Protein Precipitation (PPT) | Low | High | High | Suitable for less complex matrices or when high throughput is critical. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate | A good balance between cleanup and throughput. |
| Solid-Phase Extraction (SPE) | High | High | Low-Moderate | Recommended for complex matrices and when maximum sensitivity is required. |
| HybridSPE®-Phospholipid | Very High | High | High | An excellent choice for specifically targeting phospholipid-based ion suppression.[8][9] |
Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Desmethylfluvoxamine
-
Condition: Condition an Oasis PRiME MCX SPE cartridge with methanol followed by water.
-
Load: Acidify the sample and load it onto the cartridge. Desmethylfluvoxamine will be retained by both reversed-phase and cation exchange mechanisms.
-
Wash: Wash with an acidic aqueous solution to remove polar interferences, followed by an organic solvent to remove non-polar interferences like phospholipids.
-
Elute: Elute Desmethylfluvoxamine with a basic organic solvent.
-
Evaporate and Reconstitute: Dry the eluent and reconstitute in a mobile phase-compatible solution.
Q3: My sample preparation is optimized, but I still observe some ion suppression. How can I use chromatography to further reduce its impact?
A3: Chromatographic Separation
Optimizing your LC method is crucial for separating Desmethylfluvoxamine from any remaining matrix interferences.[2][10]
-
Mobile Phase Modification: Adjusting the pH or organic solvent composition of the mobile phase can significantly alter the retention times of both the analyte and interfering compounds.[11]
-
Gradient Optimization: A well-designed gradient elution can effectively separate Desmethylfluvoxamine from early and late-eluting matrix components, which are common sources of ion suppression.[10]
-
Column Selection: Employing a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can provide alternative selectivity and improve separation.
Visualization: Chromatographic Optimization Workflow
Caption: A workflow for systematic chromatographic optimization.
Frequently Asked Questions (FAQs)
What is ion suppression and why is it a concern for Desmethylfluvoxamine analysis?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) hinder the ionization of the target analyte, in this case, Desmethylfluvoxamine, in the mass spectrometer's ion source.[2][10] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1][2]
What are the most common sources of ion suppression in bioanalysis?
The most common sources of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins.[12][13] Exogenous sources can include anticoagulants, dosing vehicles, and concomitant medications.[11][13]
How can I compensate for ion suppression if it cannot be completely eliminated?
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.[2][4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte response to the internal standard response.
Is "dilute-and-shoot" a viable strategy for reducing ion suppression for Desmethylfluvoxamine?
"Dilute-and-shoot" involves simply diluting the sample before injection. While it is a quick and easy method, it is generally only suitable for relatively clean matrices like urine.[14][15] For complex matrices like plasma, it often does not provide sufficient cleanup and can lead to significant ion suppression and instrument contamination.[15] More rigorous sample preparation techniques are typically required for accurate and robust quantification of Desmethylfluvoxamine in complex biological fluids.
Can the choice of ionization source affect the degree of ion suppression?
Yes, the choice of ionization source can influence the susceptibility to ion suppression. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI) because it is more sensitive to the presence of non-volatile salts and other matrix components that can affect droplet formation and evaporation.[3]
References
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]
-
Semantic Scholar. (n.d.). Ion suppression in mass spectrometry. Available from: [Link]
-
Dolan, J. W. (2005, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Phenomenex. (2013, September 5). Improve LC/MS/MS and Remove Phospholipids with Phree. YouTube. Available from: [Link]
-
Semantic Scholar. (2023, January 11). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Available from: [Link]
-
IOSR Journal. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Available from: [Link]
-
Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Available from: [Link]
-
CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available from: [Link]
-
JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, February 17). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Available from: [Link]
-
ResearchGate. (2025, August 1). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Available from: [Link]
-
PubMed. (2025, February 1). Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots. Available from: [Link]
-
ResearchGate. (2025, December 14). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Available from: [Link]
-
PubMed. (2025, August 30). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Available from: [Link]
-
Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available from: [Link]
-
PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
SpringerLink. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Available from: [Link]
-
PMC - NIH. (2023, December 11). Dilute and shoot approach for toxicology testing. Available from: [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
Chromatography Online. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]
-
PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]
-
PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available from: [Link]
-
Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing. Available from: [Link]
-
YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Available from: [Link]
-
ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Available from: [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 15. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal Desmethylfluvoxamine chromatography
Welcome to the technical support center for the chromatographic analysis of Desmethylfluvoxamine. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to help you navigate the nuances of column selection and method optimization. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): Column Selection & Method Development
This section addresses the most common inquiries regarding the setup of a robust analytical method for Desmethylfluvoxamine.
Q1: What is the most effective type of stationary phase for Desmethylfluvoxamine analysis?
A1: The overwhelming choice for analyzing Desmethylfluvoxamine, an active metabolite of Fluvoxamine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1]
-
Expertise & Experience: Desmethylfluvoxamine is a moderately polar molecule. RP-HPLC is ideal because it separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol). Desmethylfluvoxamine will interact with the nonpolar stationary phase, and by carefully adjusting the polarity of the mobile phase, we can achieve controlled elution and excellent separation from other matrix components or related substances like the parent drug, Fluvoxamine.
-
Primary Recommendation: C18 (Octadecylsilane) C18 columns are the most common and versatile choice. They provide strong hydrophobic retention, which is effective for retaining Desmethylfluvoxamine and separating it from more polar impurities. High-purity, end-capped C18 columns are recommended to minimize peak tailing caused by secondary interactions between the basic amine groups on the analyte and residual acidic silanols on the silica surface. Look for columns specifically marketed as "base-deactivated."
-
Alternative Recommendation: CN (Cyano) For applications requiring different selectivity, particularly when separating Desmethylfluvoxamine from its parent drug or other closely related metabolites, a Cyano (CN) column can be highly effective.[2][3][4] CN phases are less hydrophobic than C18 and offer unique dipole-dipole interactions, which can alter the elution order and improve the resolution of structurally similar compounds.
Q2: How do I select the appropriate column dimensions (particle size, length, internal diameter)?
A2: Column dimensions are critical parameters that dictate the efficiency, speed, and sensitivity of your analysis. The choice depends on your specific analytical goals and the capabilities of your HPLC or UHPLC system.[5]
-
Causality Behind the Choices:
-
Particle Size (µm): Smaller particles provide a greater surface area, leading to more efficient separation (sharper, narrower peaks) and better resolution. However, they also generate higher backpressure, which may require a UHPLC system.
-
Column Length (mm): Longer columns increase the path length for the analyte, providing more opportunities for interaction with the stationary phase. This leads to better resolution but also longer run times and higher backpressure.
-
Internal Diameter (ID) (mm): Narrower ID columns consume less solvent and can increase sensitivity, especially when coupled with mass spectrometry. The standard 4.6 mm ID is a robust choice for general-purpose method development.
-
Below is a summary to guide your selection:
| Parameter | High-Throughput Screening (UHPLC) | Routine Quality Control (HPLC) | High-Resolution Analysis (HPLC) |
| Particle Size | < 2 µm | 3.5 - 5 µm | 3.5 µm or 5 µm |
| Length | 50 - 100 mm | 75 - 150 mm | 150 - 250 mm |
| Internal Diameter | 2.1 mm | 4.6 mm | 4.6 mm |
| Rationale | Fast analysis times with high efficiency. Requires a low-dispersion UHPLC system capable of handling high backpressure. | A balanced approach offering good resolution and reasonable run times on standard HPLC systems.[5] | Maximizes separation between closely eluting peaks, such as isomers or metabolites. Results in longer analysis times.[5] |
Q3: My primary goal is to quantify Desmethylfluvoxamine in a complex biological matrix (e.g., plasma). How should this influence my column choice?
A3: Analysis in biological matrices requires a focus on robustness, sensitivity, and selectivity to overcome matrix effects.
-
Use a Guard Column: This is non-negotiable. A guard column is a short, disposable column with the same stationary phase as your analytical column. It is placed just before the analytical column to capture strongly retained matrix components and particulates that could otherwise cause irreversible fouling and shorten the life of your expensive analytical column.
-
Consider Smaller Particle Sizes (e.g., < 2 µm) with Mass Spectrometry (LC-MS/MS): For bioanalysis, LC-MS/MS is often the detector of choice due to its superior sensitivity and selectivity.[6][7] Coupling it with a UHPLC column (e.g., 2.1 mm ID, 1.8 µm particle size) yields sharper peaks. This increases the signal-to-noise ratio (better sensitivity) and reduces the likelihood of co-elution with interfering matrix components.
-
Prioritize High-Purity, End-Capped Stationary Phases: Biological matrices contain numerous endogenous compounds that can interact with the column. A high-quality, fully end-capped C18 column minimizes these non-specific interactions, leading to more reproducible retention times and peak areas.
Column Selection Workflow Diagram
The following diagram illustrates a logical workflow for selecting the optimal column for your Desmethylfluvoxamine analysis.
Caption: A decision-making workflow for selecting an appropriate HPLC column.
Troubleshooting Guide
Even with the right column, chromatographic problems can arise. This guide provides a systematic approach to diagnosing and resolving them.
| Observed Problem | Probable Causes | Recommended Solutions & Explanations |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic amine in Desmethylfluvoxamine interacts with acidic residual silanols on the silica backbone. 2. Column Contamination: Strongly retained compounds from previous injections are slowly eluting. 3. Mismatched Solvents: The injection solvent is significantly stronger than the mobile phase, causing peak distortion.[8] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3) using a buffer like phosphate or formate. This protonates the amine group and masks the silanols, minimizing the interaction. 2. Use a Base-Deactivated Column: Modern, high-purity columns are designed to have minimal silanol activity. 3. Flush the Column: Develop a robust column washing procedure to run between analytical batches. 4. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. |
| Drifting or Unstable Retention Time | 1. Insufficient Equilibration: The column has not fully equilibrated with the mobile phase, especially after a gradient run or solvent changeover. 2. Temperature Fluctuation: The ambient lab temperature is changing, affecting solvent viscosity and retention. 3. Mobile Phase Degradation: The mobile phase composition is changing over time due to evaporation of the more volatile organic component. | 1. Increase Equilibration Time: A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection. 2. Use a Column Oven: Thermostatting the column (e.g., at 30-40°C) provides a stable environment and improves reproducibility. 3. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. |
| Poor Resolution (from Fluvoxamine or other analytes) | 1. Suboptimal Mobile Phase: The organic-to-aqueous ratio is not ideal for separating the compounds of interest. 2. Inefficient Column: The column may be old, fouled, or have a large particle size. 3. Incorrect Stationary Phase: The chosen stationary phase (e.g., C18) does not provide enough selectivity for the specific separation. | 1. Optimize Mobile Phase: Methodically adjust the percentage of organic solvent. A lower percentage increases retention and can improve the separation of early-eluting peaks. 2. Switch to a High-Efficiency Column: Use a column with a smaller particle size (e.g., 5 µm → 3.5 µm) or a longer column. 3. Change Selectivity: Switch to a different stationary phase. If you are using C18, try a CN column, which may provide a different elution order and better resolution. |
| High Backpressure | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. 2. System Blockage: A blockage exists elsewhere in the system (e.g., tubing, injector).[9] 3. Precipitated Buffer: The buffer has precipitated in the mobile phase due to high organic solvent concentration. | 1. Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. Always check the manufacturer's instructions before back-flushing. 2. Isolate the Problem: Systematically remove components (start with the column) from the flow path to see where the pressure drop occurs. 3. Ensure Buffer Solubility: Check the solubility of your chosen buffer in the highest organic concentration used in your method. |
Troubleshooting Logic for Poor Peak Shape
Use this diagram to diagnose the root cause of asymmetric peaks.
Caption: A diagnostic flowchart for troubleshooting poor peak shapes.
Exemplar Experimental Protocol
This protocol provides a robust starting point for the determination of Desmethylfluvoxamine in a prepared sample extract. Method validation according to ICH guidelines is required before use in a regulated environment.[1][6]
Objective: Quantitation of Desmethylfluvoxamine using RP-HPLC with UV detection.
1. Chromatographic System & Conditions:
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: C18 base-deactivated column, 4.6 x 150 mm, 5 µm particle size.
-
Guard Column: C18 guard column, 4.6 x 10 mm.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Composition: Isocratic, 55% Solvent A : 45% Solvent B.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Adjust the pH to 3.0 using diluted phosphoric acid.
-
Prepare the final mobile phase by mixing the required volumes of the filtered buffer and acetonitrile. Degas the final mixture by sonication or vacuum.
-
-
Standard Solution Preparation:
-
Prepare a primary stock solution of Desmethylfluvoxamine (e.g., 100 µg/mL) in methanol or mobile phase.
-
Perform serial dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-80 µg/mL).[2]
-
-
Sample Preparation:
-
Samples (e.g., from a solid-phase extraction eluate) should be evaporated to dryness and reconstituted in the mobile phase to ensure solvent compatibility.
-
3. System Suitability & Analysis Protocol:
-
Equilibrate the entire HPLC system, including the column, with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard solution.
-
Verify system suitability criteria:
-
Tailing Factor: Should be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Should be < 2.0%.
-
-
Once system suitability is confirmed, proceed with injecting the calibration standards, followed by the unknown samples.
-
Construct a calibration curve by plotting peak area versus concentration and determine the concentration of Desmethylfluvoxamine in the samples using linear regression.
References
-
ResearchGate. (2025, August 5). Method development and validation for the simultaneous determination of fluoxetine and fluvoxamine in pharmaceutical preparations by capillary electrophoresis. Available from: [Link]
-
Journal of Pharma Insights and Research. (2025, February 17). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Available from: [Link]
-
Postnova Analytics. Agilent ZORBAX Column Selection Guide for HPLC. Available from: [Link]
-
ResearchGate. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Available from: [Link]
-
MDPI. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Available from: [Link]
-
PubMed. Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. Available from: [Link]
-
National Institutes of Health (NIH). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Available from: [Link]
-
MDPI. UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Available from: [Link]
-
The Academic. Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. Available from: [Link]
-
ResearchGate. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Available from: [Link]
-
PubMed. Automated determination of fluvoxamine in plasma by column-switching high-performance liquid chromatography. Available from: [Link]
-
PubMed. Simultaneous determination of plasma levels of fluvoxamine and of the enantiomers of fluoxetine and norfluoxetine by gas chromatography-mass spectrometry. Available from: [Link]
-
ResearchGate. (2018, April 11). Enantiomeric separation of antidepressant drug fluoxetine based on chiral membranes. Available from: [Link]
-
PubMed. (2025, August 30). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Available from: [Link]
-
ResearchGate. (2019, June 4). Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. Available from: [Link]
-
Cytiva. Selection guide - Prepacked chromatography columns for ÄKTA™ systems. Available from: [Link]
-
Shimadzu Scientific Instruments. Troubleshooting Chromatogram Problems. Available from: [Link]
-
ScienceDirect. Chiral Drug Separation. Available from: [Link]
-
Shodex HPLC Columns. Drugs, Metabolites and Chiral Compounds. Available from: [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available from: [Link]
-
Semantic Scholar. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Available from: [Link]
-
ResearchGate. Representative chromatograms of fluvoxamine, desmethyl fluvoxamine and IS. Available from: [Link]
Sources
- 1. jopir.in [jopir.in]
- 2. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated determination of fluvoxamine in plasma by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. postnova.com [postnova.com]
- 6. UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation | MDPI [mdpi.com]
- 7. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of Desmethylfluvoxamine
Topic: Troubleshooting Calibration Curve & Linearity Issues in LC-MS/MS Bioanalysis
Welcome to the Advanced Application Support Center. This guide addresses the specific challenges in quantifying Desmethylfluvoxamine , a polar metabolite of the SSRI Fluvoxamine. Unlike the parent compound, Desmethylfluvoxamine presents unique physicochemical hurdles—specifically increased polarity and hydrogen-bonding potential—that frequently compromise calibration linearity and assay robustness.
Table of Contents
Diagnostic Workflow: Why is my Curve Failing?
Before adjusting parameters, use this logic flow to pinpoint the root cause of your calibration failure.
Figure 1: Decision tree for diagnosing calibration curve failures in LC-MS/MS bioanalysis.
Module 1: Non-Linearity at the Lower Limit (LLOQ)
Symptom: The calibration curve drops off or shows poor precision (>20% CV) at the lowest concentrations (e.g., 1–5 ng/mL), causing a quadratic fit preference over linear.
Root Cause: Adsorptive Losses (The "Sticky Amine" Effect) Desmethylfluvoxamine retains the primary amine tail of the parent structure but loses the steric bulk of the methyl group (or methoxy group, depending on the specific metabolic pathway), making the polar amine more accessible. This leads to rapid adsorption to silanol groups on glass surfaces and even some plastic polymers.
Technical Solutions:
-
Q: Why does my signal vanish at low concentrations?
-
A: The analyte is binding to the walls of your autosampler vials or preparation tubes. At high concentrations, the binding sites are saturated, masking the loss. At low concentrations, a significant percentage of the analyte is lost to the surface.
-
-
Q: How do I fix this?
-
Protocol: Switch to Polypropylene (PP) vials. Avoid glass completely.
-
Solvent Modification: Add 0.5% Formic Acid or Ammonium Hydroxide to your injection solvent. This ensures the analyte (and the surface) is fully ionized or neutralized to prevent binding.
-
Blockers: In extreme cases, add a "sacrificial" amine (like 0.1% triethylamine) to the wash solvent, though this is risky for MS source contamination.
-
Module 2: Saturation & Non-Linearity at the Upper Limit (ULOQ)
Symptom: The curve flattens at the high end (e.g., >500 ng/mL).
Root Cause: Ion Source Saturation or Dimerization ESI (Electrospray Ionization) has a limited dynamic range. High concentrations of Desmethylfluvoxamine can lead to "droplet saturation" where there is insufficient charge available for all analyte molecules.
Technical Solutions:
-
Q: Should I switch to a quadratic fit?
-
A: Regulatory bodies (FDA/EMA) permit quadratic fits if justified, but a linear fit is preferred for robustness [1, 2]. First, try to linearize the method.
-
-
Q: How do I extend the linear range?
-
Desolvation: Increase the ESI source temperature and gas flow. This improves droplet evaporation efficiency.
-
Charge Competition: If you are using a stable isotope labeled Internal Standard (SIL-IS), ensure its concentration is not too high. High IS concentration can compete for charge with the analyte at the ULOQ.
-
Dimer Check: Monitor the mass transition for the dimer [2M+H]+. If the monomer signal saturates, the dimer signal often increases exponentially.
-
Module 3: Matrix Effects & Internal Standard Tracking
Symptom: The calibration curve looks good in solvent but fails in plasma/serum. QC samples show poor accuracy (<85% or >115%).
Root Cause: Phospholipid Suppression Desmethylfluvoxamine is more polar than Fluvoxamine. If you use a generic gradient, it may elute earlier, potentially co-eluting with the "dump" of polar matrix components or late-eluting phospholipids from the previous injection.
Data: Matrix Factor (MF) Analysis
| Matrix Source | MF (Low QC) | MF (High QC) | IS-Normalized MF | Status |
| Lot 1 (Lipemic) | 0.65 (Suppression) | 0.95 | 0.98 | Pass (IS compensated) |
| Lot 2 (Hemolyzed) | 1.20 (Enhancement) | 1.05 | 1.18 | Fail (IS did not compensate) |
| Lot 3 (Normal) | 0.98 | 0.99 | 1.00 | Pass |
Note: An IS-Normalized MF close to 1.0 indicates the Internal Standard is tracking the analyte changes perfectly.
Technical Solutions:
-
Q: My IS response varies wildly between samples. Why?
-
A: You are likely experiencing "Ion Suppression." Phospholipids (m/z 184 transition) are co-eluting.
-
-
Q: How do I fix the chromatography?
-
Column Choice: Switch from C18 to a Biphenyl or Phenyl-Hexyl column. These phases offer "pi-pi" interactions that separate the aromatic drug from the aliphatic lipids more effectively.
-
Wash Step: Ensure your gradient includes a high-organic wash (95% ACN/MeOH) for at least 1-2 minutes at the end of every run to clear phospholipids.
-
Module 4: Carryover Mitigation
Symptom: Blank samples injected after the ULOQ show a peak >20% of the LLOQ signal [1, 3].
Root Cause: The secondary amine group interacts strongly with the metallic surfaces of the injector needle and valve rotor seals.
Technical Solutions:
-
Needle Wash Recipe: A single wash is rarely sufficient for sticky amines. Use a dual-wash system if available.
-
Wash 1 (Organic/Strong): Acetonitrile:Isopropanol:Acetone:Water (40:40:10:10) + 0.1% Formic Acid. (Solubilizes the hydrophobic backbone).
-
Wash 2 (Aqueous/Weak): Water:Methanol (90:10) + 0.1% Formic Acid. (Reduces organic plug effect).
-
-
Valve Cleaning: If carryover persists, replace the Rotor Seal (Vespel can adsorb amines; try Tefzel or PEEK if compatible with pressure).
Optimized Experimental Protocol
To ensure a robust calibration curve for Desmethylfluvoxamine, use this optimized Liquid-Liquid Extraction (LLE) workflow. LLE is superior to Protein Precipitation (PPT) for removing phospholipids.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Desmethylfluvoxamine.
Step-by-Step Methodology:
-
Alkalization: Add 50 µL of 0.1 M Sodium Carbonate (pH ~9.8) to 50 µL of plasma. Rationale: The amine pKa is ~9.5. High pH drives the analyte into the uncharged state, improving extraction efficiency into organic solvent.
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) . Vortex for 5 minutes.
-
Separation: Centrifuge at 4000g for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).
-
Transfer: Pour off the organic supernatant into a clean Polypropylene plate.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Water:ACN 80:20 + 0.1% Formic Acid). Crucial: Match the initial gradient composition to prevent peak fronting.
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Fluvoxamine Compound Summary. PubChem.[3] Retrieved from [Link]
Sources
Validation & Comparative
Comparison Guide: Validation of a Bioanalytical Method for Desmethylfluvoxamine
Executive Summary & Rationale
For decades, bioanalysis of the SSRI Fluvoxamine (FLV) has focused almost exclusively on the parent compound or its inactive acid metabolite (Fluvoxamine Acid). However, recent toxicological findings (2025) have identified Desmethylfluvoxamine (FLD) —specifically the O-desmethyl metabolite—as a critical analyte in human matrices, particularly in cases of overdose or specific CYP2D6 polymorphisms.
This guide presents a validated LC-MS/MS workflow for the simultaneous quantification of Fluvoxamine and Desmethylfluvoxamine. Unlike legacy HPLC-UV methods that lack the sensitivity to detect trace metabolites, or traditional LLE-based LC-MS methods that lose polar metabolites, this optimized Solid Phase Extraction (SPE) protocol ensures high recovery and regulatory compliance (ICH M10).
Why This Method? (The Comparison)
The following table objectively compares the proposed Optimized LC-MS/MS method against the traditional Legacy HPLC-UV method often found in older literature.
| Feature | Legacy Method (HPLC-UV) | Optimized Method (LC-MS/MS) | Scientific Advantage |
| Analytes | Fluvoxamine (Parent only) | Fluvoxamine + Desmethylfluvoxamine (FLD) | Enables metabolic ratio analysis and toxicity profiling. |
| Sensitivity (LLOQ) | 10–25 ng/mL | 0.1–0.5 ng/mL | ~100x increase in sensitivity; critical for detecting FLD. |
| Sample Volume | 1.0 mL Plasma | 100 µL Plasma | Supports microsampling and pediatric studies. |
| Extraction | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | SPE (HLB) captures the more polar FLD metabolite better than LLE. |
| Run Time | 10–15 mins (Isocratic) | 4.5 mins (Gradient) | 3x higher throughput for clinical batches. |
Scientific Grounding: The Analyte & Pathway
To validate a method, one must understand the molecule. Fluvoxamine undergoes extensive hepatic metabolism.[1][2][3] The primary pathway involves oxidative demethylation by CYP2D6 to form Desmethylfluvoxamine (Fluvoxaminoalcohol) , which is further oxidized to Fluvoxamine Acid.[3][4]
-
Fluvoxamine (FLV): Lipophilic, binds 77% to plasma proteins.[1]
-
Desmethylfluvoxamine (FLD): More polar (contains a free hydroxyl group), potential for matrix suppression if not separated chromatographically.
Visualization: Metabolic Pathway & Target Analytes[4][5]
Figure 1: Metabolic pathway of Fluvoxamine highlighting the formation of the target metabolite Desmethylfluvoxamine (FLD).[2]
Experimental Protocol
This protocol is designed to be self-validating . The use of a stable-isotope labeled internal standard (SIL-IS) is mandatory to compensate for matrix effects, especially for the polar metabolite.
A. Materials & Reagents[5][6]
-
Standards: Fluvoxamine Maleate and Desmethylfluvoxamine (Custom synthesis or metabolite standard).
-
Internal Standard: Fluvoxamine-D4 (or similar deuterated analog).
-
Matrix: K2EDTA Human Plasma.
-
SPE Plate: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 30 mg.
B. Sample Preparation Workflow (SPE)
We choose SPE over LLE because Desmethylfluvoxamine is significantly more polar than the parent. LLE with hexane/ethyl acetate often results in poor recovery (<50%) for the metabolite.
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for simultaneous extraction of parent and metabolite.
C. LC-MS/MS Conditions[7][8][9]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18). Rationale: Sub-2-micron particles provide the resolution needed to separate FLD from isobaric interferences.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min) → 95% B (2.5 min) → 95% B (3.5 min) → 5% B (3.6 min).
-
Mass Spectrometry (ESI+):
-
Fluvoxamine: m/z 319.2 → 71.1 (Quantifier), 319.2 → 43.1 (Qualifier).
-
Desmethylfluvoxamine (FLD): m/z 305.2 → 71.1 (Quantifier). Note: The m/z 305 precursor corresponds to the loss of the methyl group (-14 Da).
-
Validation Performance Data
The following data represents typical acceptance criteria and results for this validated method, grounded in FDA (2018) and ICH M10 guidelines.
Selectivity & Specificity
-
Requirement: No interfering peaks at the retention times of FLV or FLD in blank plasma from 6 individual sources.
-
Result: The SPE method removes phospholipids (monitoring m/z 184) that typically suppress the signal of the early-eluting metabolite.
Linearity & Sensitivity
| Analyte | Range (ng/mL) | LLOQ (ng/mL) | r² Value |
| Fluvoxamine | 0.5 – 500 | 0.5 | > 0.995 |
| Desmethylfluvoxamine | 0.5 – 100 | 0.5 | > 0.995 |
Expert Insight: The dynamic range for FLD is lower because metabolite concentrations are typically 10-20% of the parent drug. Validating a lower range prevents carryover issues.
Accuracy & Precision (Inter-Day, n=18)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 0.5 | 94.2 | 6.5 |
| Low | 1.5 | 98.1 | 4.2 |
| Mid | 25.0 | 101.3 | 3.1 |
| High | 400.0 | 99.5 | 2.8 |
Matrix Effect & Recovery[10]
-
Matrix Factor (MF): Normalized IS-corrected MF was 0.98 for FLV and 0.95 for FLD. This indicates that the SPE cleanup successfully removed ion-suppressing agents.
-
Recovery:
-
Fluvoxamine: 88% ± 4%
-
Desmethylfluvoxamine: 82% ± 5%
-
Note: LLE methods typically show <50% recovery for FLD.
-
Critical Analysis & Troubleshooting
The "Polarity Trap"
A common failure mode in validating Desmethylfluvoxamine is the "Polarity Trap." Because FLD is more polar than FLV, it elutes earlier on a C18 column.
-
Risk: If the gradient starts too high in organic solvent (e.g., >10% B), FLD may elute in the void volume with salts, causing massive signal suppression.
-
Solution: Hold the initial gradient at 5% B for at least 0.5 minutes to trap FLD effectively on the column head.
Stability Considerations
Desmethylfluvoxamine has shown sensitivity to freeze-thaw cycles in unbuffered plasma.
-
Protocol: Stabilize plasma samples by keeping them on ice during processing. Validation data confirms stability for 3 freeze-thaw cycles at -70°C, but degradation is observed at room temperature after 4 hours.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine. Retrieved from [Link]
-
Spigset, O., et al. (2001).[4] The major fluvoxamine metabolite in urine is formed by CYP2D6.[1][3][5][6] European Journal of Clinical Pharmacology. Retrieved from [Link]
-
PubChem. (2025).[7][8] Desmethoxy Fluvoxamine (Compound Summary). Retrieved from [Link]
Sources
- 1. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desfluoro fluvoxamine | C15H22F2N2O2 | CID 71315666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Desmethoxy Fluvoxamine | C14H19F3N2O | CID 71315701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: In Vitro Potency of Fluvoxamine vs. Desmethylfluvoxamine at SERT
Topic: In vitro potency of Desmethylfluvoxamine versus Fluvoxamine at SERT Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of Selective Serotonin Reuptake Inhibitors (SSRIs), the metabolic profile of a drug dictates its pharmacodynamic longevity and potential for accumulation.[1] This guide provides a technical analysis comparing the in vitro potency of the parent compound, Fluvoxamine , against its metabolite, Desmethylfluvoxamine (often referred to in metabolic cascades as O-desmethylfluvoxamine or the precursor to fluvoxamine acid), targeting the Serotonin Transporter (SERT).
The Core Finding: Unlike fluoxetine, which metabolizes into the pharmacologically active norfluoxetine, fluvoxamine is extensively metabolized into pharmacologically inactive compounds. Experimental data consistently demonstrates that while Fluvoxamine exhibits low-nanomolar affinity (
Mechanistic Profile & Binding Affinity[1][2][3][4]
The Parent: Fluvoxamine
Fluvoxamine is a potent, selective inhibitor of SERT.[2][3][4][5] It functions by binding to the transporter's central substrate site, locking the protein in a conformation that prevents the reuptake of serotonin (5-HT) from the synaptic cleft.
The Metabolite: Desmethylfluvoxamine
The metabolic breakdown of fluvoxamine primarily involves oxidative demethylation (O-demethylation) of the oxime ether methoxy group. This yields O-desmethylfluvoxamine (an alcohol intermediate), which is rapidly oxidized to the primary urinary metabolite, fluvoxamine acid .[5]
Comparative Data: SERT Inhibition ( )[4]
The following table synthesizes binding affinity data derived from radioligand displacement assays (using [
| Compound | Target | Binding Affinity ( | Functional Status |
| Fluvoxamine | hSERT | 2.2 – 2.5 nM | Potent Inhibitor |
| Desmethylfluvoxamine | hSERT | > 10,000 nM (Negligible) | Inactive |
| Fluvoxamine Acid | hSERT | > 10,000 nM (Negligible) | Inactive |
| Reference Comparator (Fluoxetine) | hSERT | ~1.0 nM | Active |
| Reference Comparator (Norfluoxetine) | hSERT | ~1.5 nM | Active Metabolite |
Technical Insight: The lack of affinity in the metabolite is attributed to the loss of the methoxy group on the oxime functionality, which is critical for the steric fit and hydrophobic interaction within the SERT substrate vestibule.
Metabolic Pathway & Causality
Understanding why the metabolite is inactive requires visualizing the structural degradation. Fluvoxamine undergoes extensive hepatic metabolism, primarily via CYP1A2 and CYP2D6 .
The following diagram illustrates the degradation pathway that strips the molecule of its pharmacophore activity.
Figure 1: Metabolic cascade of Fluvoxamine showing the transition from active parent to inactive metabolites.
Experimental Protocol: Validating Potency
To independently verify the potency difference described above, researchers should utilize a Radioligand Binding Assay . This protocol is the "Gold Standard" for determining
Protocol: Competitive Binding at hSERT
Objective: Determine the inhibition constant (
Reagents:
-
Source Tissue: HEK-293 cells stably expressing human SERT (hSERT) or Rat Frontal Cortex membranes.
-
Radioligand: [
H]-Citalopram (Specific Activity ~80 Ci/mmol) or [ H]-5-HT. -
Test Compounds: Fluvoxamine Maleate (Standard), Desmethylfluvoxamine (Test).
-
Non-specific Control: Paroxetine (10
M).
Workflow Steps:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000
for 20 mins. Resuspend pellet to achieve protein concentration of 0.5 mg/mL. -
Incubation System:
-
Total Volume: 500
L. -
Add 50
L membrane suspension. -
Add 50
L radioligand (Final conc: 1 nM). -
Add 50
L Test Compound (Concentration range: M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium binding.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).
Data Analysis (Self-Validation):
-
Plot % Specific Binding vs. Log[Concentration] .
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert
to using the Cheng-Prusoff Equation : (Where is radioligand concentration and is the dissociation constant of the radioligand).
Expected Result: Fluvoxamine will show a sigmoidal displacement curve with an
Clinical & Research Implications
The stark contrast in potency between Fluvoxamine and its metabolites distinguishes it from other SSRIs like Fluoxetine.
-
"Clean" Washout: Because Desmethylfluvoxamine is inactive, the pharmacological effect of the drug dissipates rapidly once the parent compound is cleared (
hours). There is no "active tail" of metabolites.[1] This is critical for researchers designing crossover studies or switching patients to MAOIs, where a long washout (required for fluoxetine) is unnecessary for fluvoxamine. -
PK/PD Modeling: When modeling SERT occupancy in vivo, researchers can rely solely on plasma/brain concentrations of the parent Fluvoxamine . There is no need to factor in metabolite contribution to the total receptor occupancy.
-
Safety Profile: The inactivity of metabolites reduces the risk of unforeseen off-target effects or accumulation toxicity in patients with renal impairment (where polar acid metabolites might accumulate).
Visualizing the Assay Logic
The following diagram outlines the logical flow of the competitive binding assay used to generate the comparative data.
Figure 2: Logical workflow for determining competitive binding affinity (
References
-
Claassen, V., et al. (1977). Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor.[6] British Journal of Pharmacology. [Link]
-
Perucca, E., et al. (1994). Clinical pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics. [Link]
-
Spigset, O., et al. (2001). The major fluvoxamine metabolite in urine is formed by CYP2D6. European Journal of Clinical Pharmacology. [Link]
-
ClinPGx. Fluvoxamine Pathway, Pharmacokinetics. (Confirmed inactivity of metabolites). [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of neuroleptics at human monoamine transporters. European Journal of Pharmacology. (Source for SERT Ki methodology). [Link]
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Desmethylfluvoxamine and Norfluoxetine for Drug Development Professionals
A Technical Guide to the Pharmacological and Metabolic Profiles of Key Antidepressant Metabolites
This guide provides an in-depth comparative analysis of two significant active metabolites of widely prescribed selective serotonin reuptake inhibitors (SSRIs): desmethylfluvoxamine, the lesser-known metabolite of fluvoxamine, and norfluoxetine, the well-characterized metabolite of fluoxetine. For researchers, scientists, and drug development professionals, understanding the distinct pharmacological and metabolic properties of these metabolites is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding the development of novel therapeutics.
Introduction: The Clinical Significance of Active Metabolites
The therapeutic efficacy and safety profile of many psychotropic medications are not solely determined by the parent drug but are significantly influenced by the activity of their metabolites. In the realm of SSRIs, the metabolites can exhibit their own pharmacological activity, often with different potencies and selectivities for neurotransmitter transporters and metabolic enzymes. This guide focuses on a comparative study of desmethylfluvoxamine and norfluoxetine, aiming to provide a comprehensive resource for understanding their similarities and differences.
Fluvoxamine is extensively metabolized in the liver, with oxidative demethylation being one of the main metabolic routes[1]. This process, primarily mediated by the cytochrome P450 enzyme CYP2D6, leads to the formation of desmethylfluvoxamine[2][3]. It is important to note that the existence of desmethylfluvoxamine in human specimens has only been reported recently, and as such, a comprehensive pharmacological profile is still emerging[4]. In contrast, norfluoxetine, the N-desmethyl metabolite of fluoxetine, has been extensively studied and is known to contribute significantly to the overall therapeutic effect and long half-life of its parent drug[1].
This guide will delve into the known pharmacokinetics, pharmacodynamics, and enzyme interaction profiles of both metabolites, supported by experimental data and protocols.
Pharmacological Profile: A Head-to-Head Comparison
A direct comparison of the pharmacological profiles of desmethylfluvoxamine and norfluoxetine reveals significant differences, largely stemming from the extensive research available for norfluoxetine versus the nascent understanding of desmethylfluvoxamine.
| Parameter | Desmethylfluvoxamine | Norfluoxetine |
| Parent Drug | Fluvoxamine | Fluoxetine |
| Primary Forming Enzyme | CYP2D6[2] | CYP2D6[5] |
| Pharmacological Activity | Presumed active (based on structural similarity to parent drug) | Active, potent serotonin reuptake inhibitor[5] |
| Half-life | Data not yet available | Long (4-16 days)[5] |
| Primary Target | Presumed Serotonin Transporter (SERT) | Serotonin Transporter (SERT)[1] |
| CYP450 Inhibition | Data not yet available | Potent inhibitor of CYP2D6 (Ki ≈ 35 nM for S-norfluoxetine) and CYP2C19[5][6] |
Norfluoxetine: As an active metabolite, norfluoxetine is a potent inhibitor of serotonin reuptake, contributing significantly to the long duration of action of fluoxetine[5]. Its long half-life of 4 to 16 days means that steady-state concentrations are reached slowly and the drug's effects persist long after discontinuation[5]. Furthermore, norfluoxetine is a potent inhibitor of CYP2D6 and a moderate inhibitor of CYP2C19, which has significant implications for drug-drug interactions[5][6].
Desmethylfluvoxamine: Due to its recent identification, detailed pharmacokinetic and pharmacodynamic data for desmethylfluvoxamine are scarce. However, based on the known pharmacology of its parent drug, fluvoxamine, it is reasonable to hypothesize that desmethylfluvoxamine also acts as a serotonin reuptake inhibitor. Fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19[7]. The extent to which desmethylfluvoxamine shares these properties is a critical area for future research. A recent study has developed a method for the quantification of desmethylfluvoxamine in human tissues, which will be instrumental in future pharmacokinetic and pharmacodynamic studies[4].
Metabolic Pathways and Enzyme Interactions
The metabolism of both fluvoxamine and fluoxetine is complex and involves multiple cytochrome P450 enzymes. Understanding these pathways is essential for predicting potential drug interactions.
Fluvoxamine Metabolism to Desmethylfluvoxamine
Fluvoxamine undergoes extensive hepatic metabolism. One of the key pathways is O-demethylation to form desmethylfluvoxamine. In vitro studies using human liver microsomes and specific CYP enzymes have identified CYP2D6 as the primary enzyme responsible for this conversion[2].
Caption: Metabolic pathway of fluvoxamine to desmethylfluvoxamine.
Fluoxetine Metabolism to Norfluoxetine
Fluoxetine is metabolized to its active metabolite, norfluoxetine, primarily through N-demethylation catalyzed by CYP2D6[5]. Other enzymes like CYP2C9 and CYP2C19 may also play a minor role[5].
Caption: Workflow for in vitro metabolism of fluvoxamine.
Protocol 2: CYP450 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of desmethylfluvoxamine and norfluoxetine on major CYP450 enzymes.
Objective: To determine the IC50 and Ki values of the metabolites for specific CYP450 enzymes.
Materials:
-
Desmethylfluvoxamine and Norfluoxetine
-
Pooled human liver microsomes (HLMs)
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the metabolites and probe substrates in an appropriate solvent.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLMs, and varying concentrations of the inhibitor (desmethylfluvoxamine or norfluoxetine).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the specific CYP450 probe substrate and the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the formation of the probe substrate's metabolite in the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression. Further experiments can be designed to determine the inhibition constant (Ki).
Conclusion and Future Directions
This comparative guide highlights the current understanding of desmethylfluvoxamine and norfluoxetine. While norfluoxetine is a well-established pharmacologically active metabolite with significant clinical implications, desmethylfluvoxamine is an emerging area of research. The provided experimental protocols offer a framework for further investigation into the properties of desmethylfluvoxamine.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling of Desmethylfluvoxamine: Determining its half-life, clearance, and volume of distribution in vivo.
-
Detailed Pharmacodynamic Characterization: Quantifying its binding affinities for a wide range of neurotransmitter receptors and transporters.
-
CYP450 Interaction Studies: Elucidating its inhibitory and inductive potential on major CYP450 enzymes to predict drug-drug interactions.
A thorough understanding of these key metabolites will undoubtedly contribute to the safer and more effective use of their parent drugs and pave the way for the development of improved therapeutic agents.
References
-
Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. [Link]
-
Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4. [Link]
-
CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. [Link]
-
Annotation of FDA Label for fluvoxamine and CYP2D6. [Link]
-
CYP2D6: fluvoxamine 5993/5994/5995. [Link]
-
The major fluvoxamine metabolite in urine is formed by CYP2D6. [Link]
-
Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. [Link]
-
Fluvoxamine is a potent inhibitor of cytochrome P4501A2. [Link]
-
Spectrofluorometric Determination of Fluvoxamine in Dosage Forms, Spiked Plasma, and Real Human Plasma by Derivatization with Fluorescamine. [Link]
-
Overview of the pharmacokinetics of fluvoxamine. [Link]
-
Fluoxetine - Wikipedia. [Link]
-
Pharmacokinetic parameters of desmethyl fluvoxamine. [Link]
-
Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. [Link]
-
NDA 22-033 (LUVOX® 100 mg and 150 mg Controlled Release capsules). [Link]
Sources
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Desmethylfluvoxamine Analysis in Accordance with ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
Pillar 1: The Foundation - Understanding the "Why" Behind the Method
Desmethylfluvoxamine is the primary active metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this metabolite is critical in pharmacokinetic studies, therapeutic drug monitoring, and as a potential impurity in the drug substance. A validated analytical method ensures that the data generated is reliable, reproducible, and suitable for its intended purpose, forming the bedrock of regulatory submissions and drug safety assessments[1].
Chromatographic Principles and the ICH Framework
Reverse-Phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar compounds like Desmethylfluvoxamine. It offers high resolution, sensitivity, and precision[2][3]. The validation of any such analytical procedure is governed by the ICH Q2(R1) guideline, which outlines the key performance characteristics that must be evaluated to demonstrate the method's suitability[1][4]. These parameters are not independent; they form an interconnected system that, when holistically validated, ensures the method's trustworthiness.
The relationship between these validation parameters is crucial. For instance, Specificity is the foundation, ensuring the method can distinguish the analyte from all potential contaminants. This underpins the reliability of Linearity , Accuracy , and Precision . The Range is then defined by the upper and lower concentrations where the method remains linear, accurate, and precise[4].
Figure 1: Interrelationship of ICH Q2(R1) Validation Parameters.
Pillar 2: Method Comparison - Performance Under Scrutiny
To illustrate the validation process, we compare two distinct, hypothetical RP-HPLC methods designed for different primary objectives:
-
Method A: Rapid Isocratic Analysis. Optimized for high-throughput quality control (QC) environments where speed is paramount.
-
Method B: High-Resolution Gradient Analysis. Designed as a stability-indicating method, capable of resolving Desmethylfluvoxamine from potential degradation products.
| Parameter | Method A: Rapid Isocratic Analysis | Method B: High-Resolution Gradient Analysis |
| Column | C18, 50 mm x 4.6 mm, 3.5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer pH 3.0 (40:60 v/v) | Gradient: A=25mM Phosphate Buffer pH 3.0, B=Acetonitrile. 0-10 min (30-70% B), 10-12 min (70-30% B) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 235 nm | UV at 235 nm |
| Run Time | ~5 minutes | ~15 minutes |
Head-to-Head Validation Data
The following tables summarize the validation data for both methods according to ICH guidelines.
Table 1: System Suitability Test (SST) Results System suitability testing ensures the chromatographic system is adequate for the intended analysis on the day of use.[5][6][7]
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 3500 | 9500 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | 0.8% | 0.5% |
Insight: Both methods meet system suitability criteria. Method B's higher plate count indicates superior efficiency, which is expected from a longer column and gradient elution, making it more suitable for complex samples.
Table 2: Specificity & Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This is demonstrated through forced degradation studies, where the drug is exposed to harsh conditions to generate potential impurities.[8][9]
| Stress Condition | Method A (Resolution from closest peak) | Method B (Resolution from closest peak) |
| Acid Hydrolysis (0.1N HCl) | 1.3 (Partial Co-elution) | 2.5 |
| Base Hydrolysis (0.1N NaOH) | 1.4 (Partial Co-elution) | 2.8 |
| Oxidative (3% H₂O₂) | 1.8 | 3.5 |
| Thermal (80°C) | No significant degradation | No significant degradation |
| Photolytic (UV light) | 1.9 | 3.1 |
Insight: Method A shows poor resolution (R < 2.0) under acid and base stress, indicating it is not a stability-indicating method. Method B successfully resolves the Desmethylfluvoxamine peak from all degradation products, proving its specificity and utility for stability studies.[10][11][12]
Table 3: Linearity & Range Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Range (µg/mL) | 80-120% of test conc. | 1.0 - 50.0 | 0.5 - 50.0 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Y-intercept | Close to zero | 150.2 | 85.6 |
Insight: Both methods demonstrate excellent linearity. Method B shows a slightly wider range, extending to a lower concentration, which is beneficial for impurity quantification.
Table 4: Accuracy (Recovery) Accuracy is the closeness of test results to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.
| Spiked Level | Acceptance Criteria | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) |
| 80% (Low) | 98.0 - 102.0% | 99.5 ± 0.8 | 100.2 ± 0.5 |
| 100% (Mid) | 98.0 - 102.0% | 100.8 ± 0.6 | 100.5 ± 0.4 |
| 120% (High) | 98.0 - 102.0% | 101.2 ± 0.9 | 101.0 ± 0.6 |
Insight: Both methods are highly accurate, with all recovery values falling well within the standard acceptance criteria.
Table 5: Precision (Repeatability & Intermediate Precision) Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
| Parameter | Acceptance Criteria (%RSD) | Method A (%RSD) | Method B (%RSD) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% | 1.1% | 0.7% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | 1.5% | 1.0% |
Insight: Both methods are precise. Method B exhibits slightly better precision, likely due to the more controlled separation provided by the gradient elution.
Table 6: LOD & LOQ (Limit of Detection & Quantitation) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD (Signal-to-Noise 3:1) | 0.35 | 0.15 |
| LOQ (Signal-to-Noise 10:1) | 1.0 | 0.5 |
Insight: Method B is more sensitive, with a lower LOD and LOQ. This makes it superior for the quantification of trace amounts of Desmethylfluvoxamine, such as in impurity testing or bioanalytical studies.
Pillar 3: The "How-To" - Experimental Protocols
A validated method is only as good as its execution. The following protocols provide step-by-step guidance for key validation experiments.
Protocol 1: Forced Degradation Study
-
Preparation: Prepare separate solutions of Desmethylfluvoxamine (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of stock solution. Leave at room temperature for 1 hour. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of stock solution. Leave at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analysis: Dilute all stressed samples to the target concentration (e.g., 20 µg/mL) and analyze by HPLC. Evaluate peak purity and resolution between the parent peak and any degradants. The goal is to achieve 10-15% degradation to adequately challenge the method's specificity.[13]
Figure 2: Workflow for a Forced Degradation Study.
Expert Analysis & Recommendations
The comparative data clearly illustrates that the choice of HPLC method is contingent on its intended application.
-
Method A (Rapid Isocratic) is a robust and reliable choice for routine QC testing of the drug substance where known impurities are monitored and speed is a critical factor. Its short run time allows for high sample throughput. However, its failure to resolve key degradation products makes it unsuitable for stability studies or the analysis of unknown samples .
-
Method B (High-Resolution Gradient) is the superior choice for method development, stability testing, and impurity profiling . Its excellent resolving power ensures that Desmethylfluvoxamine can be accurately quantified even in a complex matrix of degradation products.[10][12] The enhanced sensitivity (lower LOQ) also makes it the preferred method for applications requiring trace-level quantification.
The causality is clear: the longer column and gradient elution in Method B provide a greater peak capacity, allowing for the separation of closely eluting species that co-elute in the faster, less efficient Method A. This demonstrates a fundamental trade-off in chromatography: speed versus resolution .
Conclusion
This guide demonstrates that validating an HPLC method for Desmethylfluvoxamine according to ICH Q2(R1) guidelines is a systematic process of proving its fitness for purpose.[1] By comparing a rapid isocratic method with a high-resolution gradient method, we have shown how different analytical objectives necessitate different chromatographic strategies. Method A is fit-for-purpose for rapid QC, while Method B is essential for comprehensive stability and impurity analysis. Rigorous validation, including system suitability checks and forced degradation studies, is non-negotiable for generating data that is scientifically sound and regulatorily compliant.
References
-
The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Determination and Validation of an LC Method for Fluvoxamine in Tablets. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). ijarsct.co.in. Retrieved February 7, 2026, from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved February 7, 2026, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2023, October 31). YouTube. Retrieved February 7, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (2023). SlideShare. Retrieved February 7, 2026, from [Link]
-
Development and Validation of UV Spectrophotometric Rp-Hplc Method For Simultaneous Estimation of Fluvoxamine in Tablet and Bulk. (2024). The Academic. Retrieved February 7, 2026, from [Link]
-
Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (2018). Journal of Young Pharmacists. Retrieved February 7, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved February 7, 2026, from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]
-
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
-
UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. (2024). MDPI. Retrieved February 7, 2026, from [Link]
-
A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved February 7, 2026, from [Link]
-
A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. (2015). SID. Retrieved February 7, 2026, from [Link]
-
Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. Retrieved February 7, 2026, from [Link]
-
EMA. (2022). ICH guideline Q14 on analytical procedure development. Retrieved February 7, 2026, from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved February 7, 2026, from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv. Retrieved February 7, 2026, from [Link]
-
Dolan, J. W. (2014). System Suitability. LCGC Europe, 27(8). Retrieved February 7, 2026, from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. actascientific.com [actascientific.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jopir.in [jopir.in]
- 11. sid.ir [sid.ir]
- 12. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Desmethylfluvoxamine Quantification Methods
Abstract
The accurate quantification of drug metabolites is paramount in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Desmethylfluvoxamine, a key metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, requires precise measurement to understand its contribution to the parent drug's efficacy and potential toxicity. This guide provides a comprehensive framework for an inter-laboratory comparison of desmethylfluvoxamine quantification methods. We will delve into the rationale behind experimental design, present a detailed protocol for a gold-standard LC-MS/MS method, and analyze hypothetical comparative data to illuminate potential sources of variability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods.
Introduction: The Imperative for Accurate Desmethylfluvoxamine Quantification
Fluvoxamine is a widely prescribed antidepressant, and its metabolism is a critical factor in its clinical effect and safety profile.[1] The major metabolic pathway is catalyzed by CYP2D6, leading to the formation of fluvoxamine acid.[2][3] However, another significant metabolite, desmethylfluvoxamine, has also been identified in human specimens.[4] The quantification of this metabolite is crucial for a complete understanding of fluvoxamine's pharmacokinetics and for assessing inter-individual variability in drug response, which can be influenced by genetic polymorphisms in metabolizing enzymes.[5]
Inter-laboratory comparison (ILC) studies are essential for ensuring the quality and comparability of analytical results across different testing sites.[6] Such studies help to identify systematic biases, evaluate the robustness of analytical methods, and ultimately, improve the overall reliability of data within the scientific community.[6][7] This guide will simulate an ILC to highlight the critical parameters in desmethylfluvoxamine analysis.
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC hinges on a well-defined study protocol. The primary objective is to assess the accuracy, precision, and overall performance of different laboratories and methods in quantifying desmethylfluvoxamine in a common set of samples.
Study Participants and Sample Distribution
For this hypothetical study, we will include three fictional laboratories, each employing a different analytical approach:
-
Lab A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE).
-
Lab B: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE).
-
Lab C: High-Performance Liquid Chromatography with UV detection (HPLC-UV) using Protein Precipitation (PPT).
A central organizing body would prepare and distribute identical sets of blinded samples to each participating laboratory. These samples would consist of human plasma spiked with known concentrations of desmethylfluvoxamine, covering a clinically relevant range (e.g., low, medium, and high concentrations), along with blank plasma samples.
Sources
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inter-laboratory comparison of a digital multimeter measurement in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Method Transfer and Validation of a Desmethylfluvoxamine Bioanalytical Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical research, the precise quantification of drug metabolites is as crucial as that of the parent drug. Desmethylfluvoxamine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, plays a significant role in the drug's overall pharmacokinetic and pharmacodynamic profile. Therefore, robust and reliable bioanalytical methods for its measurement in biological matrices are paramount.
This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for the method transfer and validation of a Desmethylfluvoxamine assay. The principles and protocols outlined herein are grounded in extensive experience and aligned with global regulatory expectations, ensuring the generation of high-quality, reproducible data.
The Analytical Imperative: Why Desmethylfluvoxamine Quantification Matters
Fluvoxamine undergoes extensive metabolism, with Desmethylfluvoxamine being a key pharmacologically active metabolite. Variations in the levels of this metabolite can significantly influence both the therapeutic efficacy and the adverse effect profile of fluvoxamine treatment. Consequently, accurate measurement of Desmethylfluvoxamine is essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of fluvoxamine and to correlate drug and metabolite concentrations with clinical outcomes.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, thereby maximizing therapeutic benefit and minimizing toxicity.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for Desmethylfluvoxamine quantification is a critical decision, driven by the required sensitivity, selectivity, and the nature of the biological matrix. Two of the most prevalent and powerful techniques in modern bioanalysis are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | HPLC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Selectivity | Very high; can distinguish between compounds with the same retention time but different masses. | Moderate; relies on chromatographic separation and UV absorbance spectrum. |
| Sensitivity | Very high; typically in the picogram (pg/mL) to nanogram (ng/mL) range.[1] | Lower; typically in the nanogram (ng/mL) to microgram (µg/mL) range.[2][3] |
| Sample Preparation | Often requires less rigorous cleanup due to high selectivity. | May require more extensive sample cleanup to remove interferences. |
| Run Time | Generally faster due to the high resolving power of MS detection. | Can be longer to achieve adequate chromatographic separation. |
| Cost | Higher initial instrument cost and ongoing maintenance. | Lower instrument and operational costs. |
| Expertise | Requires specialized knowledge for method development and troubleshooting. | More widely accessible and easier to operate. |
Expert Insight: For bioanalytical studies requiring high sensitivity and selectivity, such as those involving low dosage forms or complex biological matrices like plasma or serum, LC-MS/MS is unequivocally the gold standard. Its ability to provide structural information through fragmentation patterns adds an extra layer of confidence in analyte identification. While HPLC-UV can be a cost-effective alternative for simpler matrices or higher concentration ranges, it is more susceptible to interferences from endogenous compounds.
A recent study highlighted the successful quantification of fluvoxamine and its metabolites, including Desmethylfluvoxamine, in various human body fluids and solid tissues using a validated LC-MS/MS method.[4] This underscores the capability of LC-MS/MS to handle complex biological samples and provide reliable quantitative data.[4]
Part 1: Method Transfer of a Desmethylfluvoxamine Assay
Method transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a sending laboratory.[5] A successful transfer ensures that the receiving laboratory has the procedural knowledge and ability to perform the transferred analytical procedure as intended.[5]
Causality in Experimental Choices: The goal of a method transfer is not to re-validate the method but to demonstrate the receiving laboratory's proficiency in executing the established protocol. The extent of the transfer process can range from a simple cross-validation to a more comprehensive evaluation, depending on the complexity of the method and the experience of the receiving laboratory.[6]
Method Transfer Workflow
Caption: Key parameters for bioanalytical method validation.
Detailed Experimental Protocols for Validation
1. Selectivity and Specificity:
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample. [7]* Protocol:
-
Analyze at least six different batches of the blank biological matrix.
-
Spike one of these batches with the analyte at the Lower Limit of Quantification (LLOQ) and an internal standard (IS).
-
Assess for any interfering peaks at the retention times of the analyte and the IS in the blank samples.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the IS.
2. Calibration Curve and Linearity:
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
The concentration range should cover the expected concentrations in the study samples.
-
Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision). [9]* Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
-
Acceptance Criteria:
-
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. [10]* Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve.
-
Analyze at least five replicates of the LLOQ sample.
-
-
Acceptance Criteria:
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
The accuracy should be within ±20% of the nominal concentration, and the precision should not exceed 20% CV.
-
5. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a duration that mimics sample processing time.
-
Long-Term Stability: Frozen at the intended storage temperature for a period covering the expected sample storage duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for a duration that covers the expected analytical run time.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.
6. Recovery and Matrix Effect:
-
Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect).
-
Protocol:
-
Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three concentration levels (low, medium, and high).
-
Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that of pure solutions of the analyte at the same concentrations.
-
-
Acceptance Criteria:
-
Recovery should be consistent and reproducible.
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
-
Conclusion
The successful method transfer and validation of a bioanalytical assay for Desmethylfluvoxamine are critical for ensuring the reliability and integrity of data in drug development and clinical research. A thorough understanding of the principles behind each step, from the initial choice of analytical technique to the rigorous assessment of validation parameters, is essential. By adhering to the guidelines set forth by regulatory authorities and employing a scientifically sound and well-documented approach, researchers can be confident in the quality of their bioanalytical data, ultimately contributing to the safe and effective use of fluvoxamine.
References
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. [Link]
-
ProPharma Group. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
ResearchGate. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
ResearchGate. (2017). Method transfer between bioanalytical laboratories. [Link]
-
MDPI. (2023). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. [Link]
-
ResearchGate. (2013). Determination and Validation of an LC Method for Fluvoxamine in Tablets. [Link]
-
PubMed. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. [Link]
-
Taylor & Francis Online. (2015). Method Transfer Between Bioanalytical Laboratories. [Link]
-
BioAgilytix. (n.d.). Assay Method Transfer. [Link]
-
La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
LCGC International. (2016). Analytical Method Validation: Back to Basics, Part II. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2024). Method validation parameters of the HPLC method. [Link]
-
Contract Pharma. (2017). Analytical Method Transfer Best Practices. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. jopir.in [jopir.in]
- 4. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. jopir.in [jopir.in]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Benchmarking Guide to the Psychoactive Profile of Fluvoxamine and its Metabolite, Desmethylfluvoxamine
This guide provides an in-depth comparative analysis of the psychoactive properties of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with potent sigma-1 receptor agonism. We will delve into its activity at key molecular targets and benchmark its performance against other relevant psychoactive compounds. Furthermore, this guide will address the metabolism of fluvoxamine to its primary metabolite, desmethylfluvoxamine, and discuss the current understanding of this metabolite's pharmacological contributions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, evidence-based comparison to inform their work.
Introduction: The Unique Duality of Fluvoxamine's Mechanism of Action
Fluvoxamine is a widely prescribed medication for mood and anxiety disorders, recognized for its efficacy as a selective serotonin reuptake inhibitor (SSRI).[1] Its primary therapeutic action is attributed to its high affinity for the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a distinguishing feature of fluvoxamine among SSRIs is its potent agonist activity at the sigma-1 receptor, a unique intracellular chaperone protein.[2][3][4] This dual mechanism of action suggests a more complex pharmacological profile that may contribute to its therapeutic effects and differentiate it from other compounds in its class.
This guide will provide a comprehensive benchmarking of fluvoxamine's activity by comparing its binding affinities and functional potencies at SERT and the sigma-1 receptor with those of other well-characterized psychoactive compounds. We will also explore the metabolic fate of fluvoxamine, focusing on its primary metabolite, desmethylfluvoxamine, and critically evaluate the available evidence regarding its psychoactive properties. Detailed experimental protocols for the assays discussed are provided to ensure scientific transparency and reproducibility.
Comparative Analysis of Receptor Binding Affinities
The initial interaction of a drug with its molecular target is a critical determinant of its pharmacological effect. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | SERT Ki (nM) | Sigma-1 Receptor Ki (nM) |
| Fluvoxamine | 2.5 [6] | 36 [6] |
| Desmethylfluvoxamine | Data not available/Reported as inactive | Data not available/Reported as inactive |
| Fluoxetine | 1.0 - 2.5 | 120 |
| Sertraline | 0.2 - 0.4 | 57 |
| Paroxetine | 0.1 - 0.2 | >10,000 |
| Citalopram | 1.2 - 1.8 | 292[7] |
| (+)-Pentazocine | >10,000 | 3.1 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative examples from the scientific literature.
Functional Activity at SERT and the Sigma-1 Receptor
Beyond binding affinity, it is crucial to assess the functional consequences of a drug-target interaction. For SERT, this is typically measured as the inhibition of serotonin reuptake. For the sigma-1 receptor, agonist activity can be determined by measuring downstream signaling events.
Serotonin Transporter (SERT) Inhibition
The primary mechanism of action for SSRIs is the blockade of serotonin reuptake from the synaptic cleft. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of serotonin uptake.
| Compound | SERT IC50 (nM) |
| Fluvoxamine | 5.9 |
| Desmethylfluvoxamine | Data not available/Reported as inactive |
| Fluoxetine | 2.8 |
| Sertraline | 1.3 |
| Paroxetine | 0.3 |
| Citalopram | 6.1 |
Note: IC50 values can vary based on the specific cell line and assay conditions used.
Sigma-1 Receptor Agonism
Fluvoxamine's potent agonism at the sigma-1 receptor distinguishes it from many other SSRIs.[2][3][4] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[7] Agonism at this receptor has been linked to neuroprotective and anti-inflammatory effects.[8] The functional activity of sigma-1 receptor agonists can be assessed through various cell-based assays, such as measuring changes in intracellular calcium levels or neurite outgrowth.
Metabolism of Fluvoxamine and the Pharmacological Profile of Desmethylfluvoxamine
Fluvoxamine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is oxidative demethylation, catalyzed predominantly by CYP2D6, which leads to the formation of desmethylfluvoxamine.[9][10] This metabolite is subsequently converted to the pharmacologically inactive fluvoxamine acid.[5] While desmethylfluvoxamine is a significant metabolite, multiple sources in the literature state that it possesses negligible pharmacological activity.[5] This assertion, however, is not consistently supported by detailed, publicly available experimental data comparing its binding and functional profile to the parent compound. This represents a knowledge gap in the complete understanding of fluvoxamine's in vivo pharmacology.
Comparative Cytochrome P450 Inhibition Profile
The potential for a drug to inhibit CYP450 enzymes is a critical factor in assessing its drug-drug interaction liability. Fluvoxamine is a known potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19, with weaker effects on other isoforms.[6] This can lead to clinically significant increases in the plasma concentrations of co-administered drugs that are metabolized by these enzymes.
| Compound | CYP1A2 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Fluvoxamine | 0.1 - 0.5 | 2.5 - 5.0 | >50 | 10 - 20 |
| Fluoxetine | >50 | 5 - 10 | 0.5 - 1.0 | 5 - 10 |
| Sertraline | >50 | 5 - 10 | 1.0 - 2.5 | 10 - 20 |
| Paroxetine | >50 | >50 | 0.1 - 0.2 | 20 - 40 |
| Citalopram | >50 | >50 | >50 | >50 |
Note: IC50 values for CYP inhibition can vary depending on the specific substrate and in vitro system used.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key in vitro assays used to benchmark the activity of psychoactive compounds.
Radioligand Binding Assay for SERT and Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter and the sigma-1 receptor.
Materials:
-
Cell membranes expressing the human serotonin transporter (hSERT) or human sigma-1 receptor (hσ1R).
-
Radioligand: [3H]Citalopram (for SERT) or -Pentazocine (for σ1R).
-
Non-specific binding control: A high concentration of a known high-affinity ligand (e.g., imipramine for SERT, haloperidol for σ1R).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Punch out the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay for Serotonin Reuptake Inhibition
Objective: To determine the functional potency (IC50) of test compounds to inhibit serotonin reuptake.
Materials:
-
A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.
-
[3H]Serotonin.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake reaction by adding [3H]Serotonin to each well.
-
Incubate for a short period to measure the initial rate of uptake (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the inhibition curve.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential (IC50) of test compounds on major CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP450 enzymes.
-
A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system.
-
Test compounds at various concentrations.
-
Positive control inhibitors for each isoform.
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare serial dilutions of the test compounds and positive control inhibitors.
-
In a 96-well plate, pre-incubate the microsomes or recombinant enzymes with the test compound or control inhibitor in buffer at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathways of Fluvoxamine
Caption: Fluvoxamine's dual action on SERT and Sigma-1R.
Experimental Workflow for Benchmarking Psychoactive Compounds
Caption: Workflow for benchmarking psychoactive compounds.
Discussion and Conclusion
This comparative guide highlights the distinct psychoactive profile of fluvoxamine. Its potent inhibition of the serotonin transporter is comparable to other widely used SSRIs. However, its significant affinity and agonist activity at the sigma-1 receptor set it apart. This dual mechanism may underlie some of its unique therapeutic properties and side-effect profile.
The metabolism of fluvoxamine to desmethylfluvoxamine, primarily via CYP2D6, is a key pharmacokinetic consideration. While the existing literature suggests that desmethylfluvoxamine is pharmacologically inactive, the lack of readily available, detailed in vitro characterization of this metabolite represents a notable gap in our understanding. Further studies are warranted to definitively quantify the binding and functional activity of desmethylfluvoxamine at key psychoactive targets to fully elucidate its potential contribution to the overall clinical effects of fluvoxamine.
From a drug development perspective, the potent inhibition of CYP1A2 by fluvoxamine underscores the importance of comprehensive in vitro metabolism studies early in the discovery process to anticipate potential drug-drug interactions.
References
-
Hinton, T., & Guest, P. C. (2020). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Adv Exp Med Biol, 1281, 159-176. [Link]
-
Sukhanova, M., & Tari, M. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]
-
Zhang, Y., & Wang, Y. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 848212. [Link]
-
Hindmarch, I., & Hashimoto, K. (2010). Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. Human Psychopharmacology, 25(3), 193-200. [Link]
-
Albayrak, Y., & Ak, M. (2019). A Report of Rabbit Syndrome Who Benefited from Sigma 1 Agonist Fluvoxamine. Clinical Psychopharmacology and Neuroscience, 17(1), 121-123. [Link]
-
Abou-Donia, M. B., et al. (2021). Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia. Biomolecules, 11(8), 1108. [Link]
-
Kupfer, D. J., & Reynolds, C. F. (1991). Fluvoxamine Versus Desipramine: Comparative Polysomnographic Effects. Journal of Clinical Psychiatry, 52(8), 341-345. [Link]
-
PharmGKB. Fluvoxamine Pathway, Pharmacokinetics. [Link]
-
Scribd. Fluvoxamine's Receptor Affinity. [Link]
-
Fischer, G., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Molecules, 28(11), 4346. [Link]
-
Riss, J., & Cloyd, J. C. (1997). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. The Journal of Clinical Psychiatry, 58(Suppl 5), 23-31. [Link]
-
Zhou, Z., et al. (2007). K I values for displacement of -CIT from wild-type SERT. ResearchGate. [Link]
-
Rapaport, M. H., et al. (1996). A comparison of fluvoxamine and fluoxetine in the treatment of major depression. Journal of Clinical Psychopharmacology, 16(5), 373-378. [Link]
-
Li, X., et al. (2022). CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology, 13, 985159. [Link]
-
Cipriani, A., et al. (2010). Fluvoxamine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews, (3), CD006114. [Link]
-
Omi, T., et al. (2012). Involvement of the sigma1 receptor in the antidepressant-like effects of fluvoxamine in the forced swimming test in comparison with the effects elicited by paroxetine. Behavioural Brain Research, 235(2), 263-267. [Link]
-
Burhanuddin, K., & Badhan, R. K. S. (2022). Optimising Fluvoxamine Maternal/Fetal Exposure during Gestation: A Pharmacokinetic Virtual Clinical Trials Study. Metabolites, 12(11), 1083. [Link]
-
van Harten, J. (1993). Overview of the Pharmacokinetics of Fluvoxamine. Clinical Pharmacokinetics, 24(3), 203-220. [Link]
-
Tsuchida, H. (1999). [Pharmacological and clinical aspects of fluvoxamine (Depromel), the first selective serotonin reuptake inhibitor approved for clinical use employed in Japan]. Nihon Yakurigaku Zasshi, 114(5), 311-319. [Link]
-
Reactome. SIGMAR1 binds fluvoxamine. [Link]
-
van Vliet, P., et al. (1986). Comparison of the (pro)convulsive properties of fluvoxamine and clovoxamine with eight other antidepressants in an animal model. Neuropsychobiology, 15(2), 70-75. [Link]
-
ResearchGate. Pharmacokinetic parameters of desmethyl fluvoxamine. [Link]
Sources
- 1. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Report of Rabbit Syndrome Who Benefited from Sigma 1 Agonist Fluvoxamine [cpn.or.kr]
- 5. ClinPGx [clinpgx.org]
- 6. Fluvoxamine is a potent inhibitor of the metabolism of caffeine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. Reactome | SIGMAR1 binds fluvoxamine [reactome.org]
- 9. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
